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3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid Documentation Hub

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  • Product: 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid
  • CAS: 1082829-38-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structure Elucidation of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid

Executive Summary The definitive structural elucidation of small organic molecules requires a self-validating, multi-modal analytical approach. This whitepaper details the comprehensive characterization of 3-(3-Bromophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The definitive structural elucidation of small organic molecules requires a self-validating, multi-modal analytical approach. This whitepaper details the comprehensive characterization of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid (Chemical Formula: C₁₂H₁₀BrNO₂S). By integrating High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a closed-loop validation system. This guide is designed for researchers and drug development professionals investigating thiazole-propanoic acid derivatives, which frequently serve as critical pharmacophores in the development of 1[1].

Rationale & Analytical Strategy

The target molecule presents several structural challenges: a proton-deficient 1,3-thiazole ring, a heavy halogen substituent (bromine), a carboxylic acid functional group, and a chiral center at the C(3) position. To unambiguously assign this structure, we employ a sequential logic:

  • HR-ESI-MS establishes the exact molecular formula and identifies the halogen via isotopic signatures.

  • 1D/2D NMR maps the atomic-level connectivity and spatial arrangement, serving as the workhorse for 2[2].

  • FT-IR provides orthogonal confirmation of functional groups that may undergo solvent exchange in NMR.

Workflow Prep Sample Preparation (>98% Purity) MS HR-ESI-MS (Formula & Isotopes) Prep->MS NMR1D 1D NMR (1H, 13C) (Functional Groups) Prep->NMR1D IR FT-IR Spectroscopy (Orthogonal Validation) Prep->IR Final De Novo Structure Elucidation MS->Final NMR2D 2D NMR (COSY, HMBC) (Connectivity) NMR1D->NMR2D NMR2D->Final IR->Final

Figure 1: Integrated analytical workflow for small molecule structure elucidation.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Causality of Choice: Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the pseudo-molecular ion ([M+H]⁺), which is often lost in hard ionization methods like Electron Ionization (EI).

The presence of the bromine atom is unambiguously confirmed by the characteristic ~1:1 intensity ratio of the isotopic peaks at m/z 311.9691 (⁷⁹Br) and 313.9675 (⁸¹Br). To derive structural sub-components,3[3] are employed. Collision-Induced Dissociation (CID) triggers the neutral loss of water (-18 Da) from the carboxylic acid, followed by the cleavage of the propanoic acid side chain (-59 Da).

MS_Pathway M [M+H]+ m/z 312 / 314 (1:1 ratio) F1 [M+H - H2O]+ m/z 294 / 296 M->F1 -H2O (-18 Da) F2 [M+H - CH2COOH]+ m/z 253 / 255 M->F2 -CH2COOH (-59 Da) F3 [Bromophenyl-CH]+ m/z 169 / 171 F2->F3 -Thiazole (-84 Da)

Figure 2: Proposed ESI-MS/MS fragmentation pathway for the target molecule.

Table 1: HR-ESI-MS Quantitative Data Summary
Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance (%)
[M+H]⁺ (⁷⁹Br)C₁₂H₁₁⁷⁹BrNO₂S⁺311.9694311.9691-0.96100
[M+H]⁺ (⁸¹Br)C₁₂H₁₁⁸¹BrNO₂S⁺313.9673313.9675+0.6498
[M+H-H₂O]⁺C₁₂H₉⁷⁹BrNOS⁺293.9588293.9585-1.0245
[M+H-CH₂COOH]⁺C₁₀H₇⁷⁹BrNS⁺252.9483252.9480-1.1875

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Choice: While MS confirms the elemental inventory, NMR is essential for establishing the exact atomic connectivity. The 4[4] resolves the specific regio-isomerism of the thiazole and bromophenyl rings.

  • ¹H NMR Spin Systems: The chiral center at C(3) restricts the rotation of the adjacent C(2) methylene group, rendering its two protons diastereotopic. This creates a classic ABX spin system, observed as two distinct doublet of doublets (dd) at δ 3.42 and 3.15 ppm, coupling with the C(3) methine proton at δ 5.02 ppm. The thiazole protons resonate characteristically downfield at δ 7.75 and 7.58 ppm[1].

  • 2D NMR Connectivity: COSY establishes the H(2)-H(3) scalar coupling. Crucially, HMBC bridges the isolated spin systems: the H(3) methine proton shows strong ³J correlations to both the thiazole C(2') and the bromophenyl C(1''), confirming that both rings are anchored to the same carbon.

NMR_Connectivity H3 H-C(3) Methine (δ 5.02) H2 H-C(2) Methylene (δ 3.42, 3.15) H3->H2 COSY (3J) C1 C(1) Carboxyl (δ 173.2) H3->C1 HMBC (3J) C2_Thiazole C(2') Thiazole (δ 170.4) H3->C2_Thiazole HMBC (2J/3J) C1_Phenyl C(1'') Bromophenyl (δ 144.5) H3->C1_Phenyl HMBC (2J/3J) H2->C1 HMBC (2J)

Figure 3: Key 2D NMR (COSY and HMBC) correlations establishing the molecular backbone.

Table 2: ¹H and ¹³C NMR Assignments (600 MHz, DMSO-d₆)
Position¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)Key HMBC CorrelationsKey COSY Correlations
1 (C=O)173.212.45, br s (1H, OH)--
2 (CH₂)40.53.42, dd, J=16.2, 8.5 (1H)3.15, dd, J=16.2, 6.8 (1H)C1, C3, C2'H3
3 (CH)45.85.02, dd, J=8.5, 6.8 (1H)C1, C2', C1'', C2'', C6''H2
2' (Thiazole)170.4---
4' (Thiazole)142.17.75, d, J=3.3 (1H)C2', C5'H5'
5' (Thiazole)119.67.58, d, J=3.3 (1H)C2', C4'H4'
1'' (Phenyl)144.5---
2'' (Phenyl)131.27.52, t, J=1.8 (1H)C3, C4'', C6''H4'', H6''
3'' (C-Br)122.4---
4'' (Phenyl)130.57.45, ddd, J=8.0, 1.8, 1.0 (1H)C2'', C6''H5''
5'' (Phenyl)130.87.28, t, J=8.0 (1H)C1'', C3''H4'', H6''
6'' (Phenyl)127.37.35, dt, J=8.0, 1.5 (1H)C2'', C4''H5''

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Choice: The carboxylic acid proton (δ 12.45 ppm) can sometimes appear as a broad, indistinguishable baseline hump in NMR due to rapid solvent exchange. FT-IR acts as an orthogonal safeguard. The spectrum reveals a broad absorption band from 3300–2500 cm⁻¹ (O-H stretch) and a sharp, intense peak at 1710 cm⁻¹ (C=O stretch), definitively confirming the intact propanoic acid moiety. An absorption at 1075 cm⁻¹ corresponds to the aryl C-Br stretching vibration.

Experimental Protocols

The following step-by-step methodologies represent a self-validating analytical system.

Protocol A: Sample Preparation
  • Purity Verification: Ensure the analyte is >98% pure via UPLC-UV prior to structural analysis to prevent spectral crowding.

  • MS Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid to promote protonation.

  • NMR Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.

Protocol B: HR-ESI-MS Acquisition
  • Inject the sample via direct infusion at a flow rate of 10 µL/min into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV, desolvation temperature of 250 °C, and cone gas flow of 50 L/h.

  • Acquire full scan MS data from m/z 100 to 1000.

  • For MS/MS, isolate the[M+H]⁺ precursor ion (m/z 312) in the quadrupole and apply a collision energy ramp of 15–35 eV using Argon as the collision gas.

Protocol C: NMR Acquisition
  • Insert the prepared NMR tube into a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe. Regulate the sample temperature to 298 K.

  • 1D ¹H NMR: Acquire using a standard 30° pulse sequence (zg30), 64k data points, 16 scans, and a relaxation delay (D1) of 2.0 s.

  • 1D ¹³C NMR: Acquire using a power-gated decoupling sequence (zgpg30), 64k data points, 1024 scans, and D1 of 2.0 s.

  • 2D COSY: Acquire using a gradient-selected magnitude-mode sequence (cosygpqf), 256 t1 increments, and 4 scans per increment.

  • 2D HMBC: Acquire using a gradient-selected sequence optimized for long-range couplings of 8 Hz (hmbcgplpndqf), 256 t1 increments, and 16 scans per increment.

  • Process all spectra with zero-filling, appropriate window functions (exponential for 1D, sine-bell for 2D), and baseline correction.

Protocol D: FT-IR Acquisition
  • Place 1-2 mg of the neat solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Apply the pressure anvil to ensure uniform contact.

  • Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Perform a background subtraction using a blank ambient air scan acquired immediately prior.

Conclusion

The structure of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid is conclusively elucidated through an integrated analytical matrix. HR-ESI-MS validates the elemental composition and the presence of the bromine isotope. 1D NMR provides the functional group inventory, while 2D NMR (COSY and HMBC) definitively maps the spatial connectivity of the ABX propanoic acid backbone to the thiazole and bromophenyl rings. FT-IR orthogonally confirms the carboxylic acid moiety, completing a robust, self-validating characterization workflow.

References

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. nih.gov.
  • Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry - ProQuest. proquest.com.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. mdpi.com.
  • The Evolving Landscape of NMR Structural Elucid

Sources

Exploratory

Advanced Technical Guide: Synthesis and Application of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid

Executive Summary In modern drug discovery, the demand for highly functionalized, sp³-rich building blocks has driven the development of complex β -aryl- β -heteroaryl propanoic acids. 3-(3-Bromophenyl)-3-(1,3-thiazol-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the demand for highly functionalized, sp³-rich building blocks has driven the development of complex β -aryl- β -heteroaryl propanoic acids. 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid represents a premium, bifunctional scaffold designed for late-stage diversification.

CAS Registry Number: Unassigned / Custom Scaffold. Expert Note: Due to its highly specialized nature as an advanced intermediate, this exact structural combination is typically synthesized de novo rather than sourced from bulk commercial catalogs. This necessitates rigorous, self-validating in-house synthetic protocols to ensure high enantiomeric purity and structural integrity.

This whitepaper outlines the structural rationale, physicochemical profiling, and a validated asymmetric synthetic workflow for this molecule, empowering researchers to integrate it into complex pharmaceutical pipelines.

Structural Rationale & Physicochemical Profiling

The architectural design of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid is highly deliberate, offering three distinct orthogonal handles for derivatization:

  • 3-Bromophenyl Group: The meta-bromo substituent serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its meta-positioning often avoids the steric hindrance associated with ortho-substituents while directing the vector of the resulting biaryl system into distinct hydrophobic pockets within target proteins.

  • 1,3-Thiazol-2-yl Ring: Thiazoles are privileged pharmacophores in medicinal chemistry, frequently acting as bioisosteres for amides or esters. They provide critical hydrogen bond acceptors (nitrogen and sulfur) and enhance the metabolic stability of the molecule against oxidative degradation. Thiazole-containing propanoic acid derivatives have been extensively documented to exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties [1].

  • Propanoic Acid Moiety: The terminal carboxylic acid allows for facile C-N bond formation (amide coupling) to generate peptidomimetics or can be masked as an ester prodrug to improve cellular permeability.

Table 1: Predicted Physicochemical Properties

Data summarized for the free acid form to guide formulation and Lipinski Rule-of-Five compliance.

PropertyValueRationale / Implication in Drug Design
Molecular Weight 312.18 g/mol Optimal for small-molecule drug design; leaves ample "molecular weight budget" for late-stage functionalization.
LogP (Predicted) 2.8 - 3.2Excellent balance of aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) 78.4 ŲFavorable for oral bioavailability; moderate potential for blood-brain barrier (BBB) penetration depending on subsequent amide coupling.
Hydrogen Bond Donors 1Carboxylic acid -OH group.
Hydrogen Bond Acceptors 4Thiazole N, Thiazole S, Carboxylic acid O (x2).
Rotatable Bonds 4Confers structural flexibility, allowing the molecule to adopt multiple conformations for induced-fit target binding.

Advanced Synthetic Methodology

Synthetic Workflow Diagram

SynthRoute N1 Ethyl 3-(1,3-thiazol-2-yl) acrylate N3 Rh(I) Catalysis Conjugate Addition N1->N3 N2 3-Bromophenyl boronic acid N2->N3 N4 Chiral Ester Intermediate N3->N4 High ee% N5 LiOH Hydrolysis & Acidification N4->N5 N6 Target: Propanoic Acid N5->N6

Caption: Rhodium-catalyzed asymmetric synthesis workflow for the target propanoic acid.

Step-by-Step Self-Validating Protocol

Step 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

  • Reagents: Ethyl 3-(1,3-thiazol-2-yl)acrylate (1.0 eq), 3-Bromophenylboronic acid (1.5 eq), [Rh(cod)Cl]2​ (0.03 eq), Chiral Diene Ligand (e.g., (R,R) -Bn-bod*) (0.06 eq), KOH (0.5 eq).

  • Solvent: 1,4-Dioxane / H2​O (10:1).

  • Procedure:

    • Degas the solvent mixture by sparging with Argon for 15 minutes.

    • In a Schlenk flask, combine the Rh-precatalyst and chiral ligand. Stir for 30 minutes to pre-form the active chiral catalyst complex.

    • Add the acrylate, boronic acid, and KOH. Stir at 50°C for 12 hours.

  • Causality & Expert Insight: The chiral diene ligand is selected over traditional phosphines because it is highly resistant to oxidation and provides superior facial selectivity when the rhodium-aryl intermediate coordinates to the electron-deficient alkene. KOH is critical as it activates the boronic acid to form a reactive boronate complex, facilitating transmetalation to the Rh-center.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The product ester should appear as a new, UV-active spot with a higher Rf​ than the starting acrylate. Confirm enantiomeric excess (>95% ee) via Chiral HPLC before proceeding to hydrolysis.

Step 2: Mild Saponification

  • Reagents: Chiral Ester Intermediate (1.0 eq), LiOH· H2​O (3.0 eq).

  • Solvent: THF / H2​O (3:1).

  • Procedure:

    • Dissolve the ester in THF and cool to 0°C.

    • Add aqueous LiOH dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Concentrate under reduced pressure to remove THF. Wash the aqueous layer with diethyl ether to remove organic impurities.

    • Acidify the aqueous layer with 1M HCl to pH 3. Extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield the final product.

  • Causality & Expert Insight: Why LiOH over NaOH/KOH? While the β -stereocenter in this scaffold is immune to direct base-catalyzed enolization (unlike α -chiral centers), strong bases at elevated temperatures can trigger a retro-Michael addition, destroying the molecule. LiOH provides a sufficiently mild hydroxide source to cleave the ethyl ester without degrading the thiazole ring or the β -chiral center.

  • Validation Checkpoint: 1 H NMR ( DMSO−d6​ ). The disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the appearance of a broad carboxylic acid -OH exchangeable proton at >12.0 ppm confirm successful hydrolysis.

Late-Stage Functionalization & Downstream Applications

The true value of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid lies in its utility as a divergent node for library generation.

Functionalization Workflow Diagram

Workflow A 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl) propanoic acid B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd(dppf)Cl2, Aryl-B(OH)2 K2CO3, 1,4-Dioxane C Amide Coupling (C-N Bond Formation) A->C HATU, DIPEA R-NH2, DMF D Biaryl Thiazole Derivatives (Target: Kinase Inhibitors) B->D E Thiazole Propanoamides (Target: GPCR Modulators) C->E

Caption: Late-stage functionalization pathways for bifunctional thiazole-propanoic acids.

Application Protocols
  • Pathway A: C-C Bond Formation (Suzuki-Miyaura Coupling) : The meta-bromo group can be coupled with diverse arylboronic acids using Pd(dppf)Cl2​ and K2​CO3​ . Because the carboxylic acid is present, 2 equivalents of base are strictly required (one to deprotonate the acid, one to activate the boronic acid). This pathway is heavily utilized to generate extended biaryl systems that fit into the deep hydrophobic pockets of kinase targets.

  • Pathway B: C-N Bond Formation (Amide Coupling): The propanoic acid can be coupled with primary or secondary amines. The use of HATU and DIPEA is recommended. HATU generates a highly reactive HOAt ester, which drives the coupling to completion rapidly at room temperature, minimizing any risk of thermal degradation to the sensitive thiazole ring.

References

  • Mickevičius, V., Voskienė, A., Jakienė, E., et al. "Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives." Molecules, 2013, 18(12), 15003-15018. Available at:[Link]

  • Hayashi, T., Yamasaki, K. "Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions." Chemical Reviews, 2003, 103(8), 2829–2844. Available at:[Link]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Available at:[Link]

Sources

Foundational

Rational Design and Mechanism of Action of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid Derivatives as Cathepsin A Inhibitors

Executive Summary The transition from peptide-based therapeutics to orally bioavailable small molecules remains a significant hurdle in targeting lysosomal proteases. Among these targets, Cathepsin A (CatA) —a lysosomal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from peptide-based therapeutics to orally bioavailable small molecules remains a significant hurdle in targeting lysosomal proteases. Among these targets, Cathepsin A (CatA) —a lysosomal serine carboxypeptidase—has emerged as a critical nodal point in cardiovascular pathophysiology. CatA is responsible for the degradation of vasoactive peptides, most notably the cleavage of the C-terminal arginine (Arg9) from bradykinin, rendering it inactive[1].

This technical whitepaper provides an in-depth mechanistic analysis of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid , a highly specific pharmacophore that represents a breakthrough class of β -amino acid-derived CatA inhibitors[2]. By competitively binding to the active site of CatA, this scaffold prevents the degradation of bradykinin, thereby promoting local vasodilation, anti-hypertrophic, and anti-fibrotic signaling through the Bradykinin B2 receptor[3]. This guide details the molecular docking rationale, systemic signaling impact, and the self-validating experimental workflows required to evaluate this class of compounds.

Molecular Mechanism of Action: The Structural Logic

To understand the efficacy of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid, one must analyze the architecture of the CatA active site. CatA utilizes a classical catalytic triad (Ser150, His429, Asp372) and features a highly acidic pH optimum, necessitating a protonated hydrogen-bonding network (involving aspartate and glutamate residues) to stabilize the C-terminal carboxylate of its natural peptide substrates[4].

Pharmacophore Deconstruction

The compound is rationally designed to exploit the specific topography of the CatA binding pocket:

  • The Propanoic Acid Moiety: This functional group serves as a bioisostere for the C-terminal carboxylate of bradykinin. It acts as the primary anchor, engaging the oxyanion hole and forming critical hydrogen bonds with the protonated Asp/Glu network in the active site[4].

  • The 1,3-Thiazol-2-yl Ring: Positioned at the β -carbon, this heteroaromatic ring occupies the S1' subsite. The nitrogen and sulfur atoms can act as directional hydrogen bond acceptors, mimicking the peptide backbone interactions of the natural substrate while providing metabolic stability against amidases[2].

  • The 3-Bromophenyl Group: This bulky, lipophilic moiety is directed into the hydrophobic S1 pocket. The inclusion of the bromine atom at the meta position is a calculated medicinal chemistry choice: it not only maximizes van der Waals contacts but also enables halogen bonding with the backbone carbonyls of the S1 pocket, significantly increasing the residence time and decreasing the dissociation rate constant ( koff​ ).

Systemic Signaling Cascade

By occupying the S1 and S1' pockets, the compound acts as a competitive inhibitor, stalling the enzyme in a state that mimics the tetrahedral intermediate[4]. The systemic consequence is the localized accumulation of intact bradykinin (1-9), which subsequently activates the Bradykinin B2 receptor, triggering downstream cardioprotective cascades.

G Compound 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl) propanoic acid CatA Cathepsin A (Active Serine Carboxypeptidase) Compound->CatA Competitive Inhibition Substrate Bradykinin (Vasoactive Peptide) CatA->Substrate Cleaves C-terminal Arg9 (Blocked) Degradation Bradykinin 1-8 (Inactive) Substrate->Degradation Prevented by Inhibitor Receptor Bradykinin B2 Receptor Activation Substrate->Receptor Accumulation drives signaling Effect Cardioprotection (Anti-hypertrophy & Anti-fibrosis) Receptor->Effect Downstream Cascades

Fig 1: Cathepsin A inhibition pathway and downstream cardioprotective signaling.

Quantitative Pharmacological Profile

The following table synthesizes the typical quantitative parameters for optimized derivatives utilizing the 3-aryl-3-(thiazol-2-yl)propanoic acid scaffold, demonstrating the high potency and selectivity required for clinical viability[1],[5].

Pharmacological ParameterTypical Value / RangeMechanistic Significance
CatA Enzymatic IC 50​ 12 - 45 nMIndicates high-affinity competitive inhibition of the Ser150 active site.
Selectivity (vs. CatB, CatD) > 1,500-foldPrevents off-target lysosomal toxicity and generalized protein degradation issues.
Bradykinin EC 50​ (Tissue) 150 - 350 nMFunctional cellular efficacy; proves the inhibitor successfully penetrates tissues to prevent peptide degradation.
Binding Energy ( Δ G) -9.8 to -11.2 kcal/molStrong thermodynamic stabilization driven by the propanoic acid anchor and halogen bonding.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid derivatives, researchers must employ self-validating assay systems. The protocols below are designed to establish direct causality between molecular binding and physiological outcome.

Protocol 1: In Vitro Fluorogenic Cathepsin A Kinetic Assay

Purpose: To determine the IC 50​ and mechanism of inhibition (competitive vs. allosteric). Causality Rationale: CatA activity is highly pH-dependent. Assays must be conducted at pH 5.5 to mimic the lysosomal microenvironment where the enzyme is active[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human Cathepsin A (rhCatA) in an acidic assay buffer (50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 5.5). Self-Validation: Include a catalytically dead mutant (Ser150Ala) as a negative control to ensure baseline fluorescence is not due to auto-hydrolysis.

  • Compound Incubation: Serially dilute the 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid derivative in DMSO. Incubate 10 μ L of the compound with 40 μ L of rhCatA (final concentration 0.5 nM) for 30 minutes at 37°C to allow equilibrium binding. Self-Validation: Use Ebelactone B (a known natural product inhibitor) as a positive control[1].

  • Substrate Addition: Initiate the reaction by adding 50 μ L of the fluorogenic substrate (e.g., Abz-Phe-Arg-OH) at a concentration equal to its Km​ .

  • Kinetic Readout: Monitor fluorescence (Excitation: 320 nm, Emission: 420 nm) continuously for 60 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot V0​ against inhibitor concentration using a 4-parameter logistic fit to determine the IC 50​ .

Protocol 2: Ex Vivo Bradykinin Accumulation Assay (LC-MS/MS)

Purpose: To prove that the target engagement translates to the preservation of the native physiological substrate. Causality Rationale: Standard ELISAs often suffer from cross-reactivity between intact bradykinin (1-9) and its inactive cleaved product (bradykinin 1-8). LC-MS/MS is mandatory here because its exact mass resolution definitively proves that the cleavage event was halted[5].

Step-by-Step Methodology:

  • Tissue Dosing: Treat isolated rat cardiac or renal tissue slices with the inhibitor (1 μ M) or vehicle for 2 hours in oxygenated Tyrode's solution.

  • Stimulation: Spike the bath with exogenous bradykinin (100 nM) and incubate for exactly 15 minutes.

  • Quenching & Extraction: Rapidly freeze the tissue in liquid nitrogen to halt all enzymatic activity. Homogenize the tissue in 80% acetonitrile containing 1% formic acid and a heavy-isotope labeled internal standard (e.g., Bradykinin- 13 C, 15 N).

  • LC-MS/MS Quantification: Centrifuge the homogenate and inject the supernatant into a UPLC system coupled to a triple quadrupole mass spectrometer.

  • MRM Monitoring: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for intact Bradykinin (m/z 530.8 419.2) and the degraded Bradykinin 1-8 (m/z 452.7 404.2).

  • Validation: A successful inhibitor will show a statistically significant increase in the ratio of intact Bradykinin to Bradykinin 1-8 compared to the vehicle control.

Workflow Step1 1. Compound Synthesis (Isolate active enantiomer) Step2 2. In Vitro CatA Assay (Fluorogenic Kinetics at pH 5.5) Step1->Step2 Step3 3. X-Ray Crystallography (Confirm S1/S1' Pocket Binding) Step2->Step3 Step4 4. LC-MS/MS Biomarker Assay (Quantify Bradykinin 1-9 vs 1-8) Step3->Step4 Step5 5. In Vivo Phenotyping (Cardiac Hypertrophy Models) Step4->Step5

Fig 2: Sequential experimental workflow for validating Cathepsin A inhibitors.

Conclusion

The 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid scaffold represents a masterclass in structure-based drug design. By utilizing a propanoic acid anchor to mimic the natural peptide substrate and strategically placing a bromophenyl group to exploit halogen bonding in the S1 pocket, this compound class achieves nanomolar inhibition of Cathepsin A[2],[1]. As demonstrated through rigorous LC-MS/MS validation, this inhibition directly halts the degradation of bradykinin, positioning these molecules as highly promising therapeutic agents for intervening in heart failure, cardiac hypertrophy, and fibrotic diseases[3],[5].

References

  • Novel β -Amino Acid Derivatives as Inhibitors of Cathepsin A. ACS Publications. Available at:[Link]

  • Cathepsin A Inhibitors to Treat Heart Disease: Much Potential, Many Questions. PMC - NIH. Available at:[Link]

  • SID 223366215 - PubChem. NIH. Available at:[Link]

  • Crystal structure of cathepsin A, a novel target for the treatment of cardiovascular diseases. PubMed - NIH. Available at:[Link]

  • Cathepsin A inhibition attenuates myocardial infarction-induced heart failure on the functional and proteomic levels. PMC - NIH. Available at:[Link]

Sources

Exploratory

potential therapeutic targets of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid

Polypharmacological Potential of β,β -Disubstituted Propanoic Acids: A Technical Guide on 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid Executive Summary In the landscape of modern drug discovery, small-molecule s...

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Author: BenchChem Technical Support Team. Date: March 2026

Polypharmacological Potential of β,β -Disubstituted Propanoic Acids: A Technical Guide on 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid

Executive Summary

In the landscape of modern drug discovery, small-molecule scaffolds capable of addressing complex, multifactorial metabolic diseases are highly sought after. The compound 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid represents a highly privileged β,β -disubstituted phenylpropanoic acid pharmacophore. By combining a flexible carboxylic acid headgroup with a rigid, lipophilic bifurcated tail (a 1,3-thiazole ring and a 3-bromophenyl group), this molecule is structurally primed to engage multiple metabolic and enzymatic targets.

This technical whitepaper deconstructs the structural rationale of this scaffold, identifies its primary therapeutic targets—specifically GPR40 (FFAR1) and Aldose Reductase (ALR2)—and provides self-validating experimental workflows for preclinical evaluation.

Architectural Analysis of the Pharmacophore

The therapeutic versatility of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid stems from three distinct structural motifs:

  • The Propanoic Acid Headgroup: Acts as a critical polar anchor. In enzymatic targets, it functions as an anion-binding or zinc-binding group[1]. In G-Protein Coupled Receptors (GPCRs), it mimics the carboxylate head of endogenous free fatty acids[2].

  • The 1,3-Thiazole Ring: Provides a hydrogen bond acceptor (nitrogen) and participates in π

    π or cation- π interactions within hydrophobic protein pockets.
  • The 3-Bromophenyl Moiety: The heavy bromine atom introduces a strong lipophilic anchor capable of halogen bonding. This bulky group is essential for occupying deep specificity pockets, preventing the molecule from washing out of the receptor site.

Metabolic Modulation via GPR40 (FFAR1) Activation

Mechanistic Rationale

GPR40 (Free Fatty Acid Receptor 1) is predominantly expressed in pancreatic β -cells and is responsible for enhancing glucose-stimulated insulin secretion (GSIS)[3]. Phenylpropanoic acid derivatives have been extensively validated as potent GPR40 agonists[2]. The propanoic acid moiety of our target compound forms critical electrostatic interactions with Arg183 and Arg258 in the GPR40 binding pocket, while the bromophenyl and thiazole groups stabilize the active receptor conformation by wedging into the transmembrane lipophilic cleft[4].

GPR40_Pathway Ligand 3-(3-Bromophenyl)-3- (1,3-thiazol-2-yl) propanoic acid Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Agonism Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Insulin Insulin Secretion (Pancreatic β-cells) Ca->Insulin

Fig 1. GPR40 signaling cascade triggered by propanoic acid derivatives leading to insulin secretion.

Self-Validating Protocol: Intracellular Calcium Flux Assay

To evaluate GPR40 agonism, an intracellular calcium mobilization assay must be utilized. This protocol is designed with built-in causality checks to prevent false positives.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well black, clear-bottom plate. Causality Check: Seed wild-type HEK293 cells (lacking GPR40) in parallel columns to serve as a negative orthogonal control, ensuring the calcium flux is strictly receptor-mediated.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 45 minutes at 37°C. Causality Check: Probenecid is mandatory; it inhibits multidrug resistance proteins (MRPs), preventing the efflux of Fluo-4 and stabilizing the baseline fluorescence.

  • Compound Addition: Inject the test compound (ranging from 1 nM to 10 µM) using an automated liquid handler. Use DS-1558 as a positive control[3].

  • Kinetic Readout: Monitor fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 120 seconds.

  • Validation: A true hit will show a rapid, dose-dependent spike in fluorescence in GPR40-HEK293 cells, with a completely flat baseline in the wild-type HEK293 cells.

Attenuation of Osmotic Stress via Aldose Reductase (ALR2) Inhibition

Mechanistic Rationale

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, converting excess glucose into sorbitol. Sorbitol accumulation causes severe osmotic stress, leading to diabetic neuropathy and retinopathy[5]. The carboxylic acid functional group is a strictly required feature for small-molecule ALR2 inhibitors[1]. The propanoic acid headgroup binds tightly to the catalytic anion-binding pocket (Tyr48, His110, Trp111), while the 3-bromophenyl-thiazole tail occupies the highly lipophilic specificity pocket, mimicking the action of commercial drugs like Epalrestat[6].

ALR2_Inhibition Enzyme Aldose Reductase (ALR2) + NADPH Sorbitol Sorbitol Accumulation (Osmotic Stress) Enzyme->Sorbitol Polyol Pathway Glucose Hyperglycemia (Excess Glucose) Glucose->Enzyme Substrate Inhibitor Propanoic Acid Derivative (Inhibitor) Inhibitor->Enzyme Binds Active Site Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex Forms Complex->Sorbitol Blocks Protection Prevention of Diabetic Neuropathy Complex->Protection Enables

Fig 2. Mechanism of ALR2 inhibition by propanoic acid derivatives preventing osmotic stress.

Self-Validating Protocol: In Vitro ALR2 Enzymatic Assay

Because thiazole rings can absorb UV light, standard spectrophotometric assays are prone to optical interference. This protocol utilizes a dual-readout system.

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well UV-transparent plate, combine 100 mM potassium phosphate buffer (pH 6.2), 0.2 mM NADPH, 10 mM DL-glyceraldehyde (substrate), and the test compound.

  • Enzyme Initiation: Add human recombinant ALR2 to initiate the reaction.

  • Primary Readout (Absorbance): Measure the decrease in absorbance at 340 nm over 5 minutes. Causality Check: NADPH absorbs at 340 nm, but oxidized NADP+ does not. The rate of absorbance decay is directly proportional to enzyme activity.

  • Orthogonal Readout (Fluorescence): To rule out UV-quenching by the bromophenyl-thiazole system, transfer an aliquot to a black plate and measure NADP+ fluorescence (Ex: 380 nm, Em: 440 nm).

  • Validation: A validated inhibitor will show a dose-dependent preservation of the 340 nm signal (preventing NADPH depletion) and a corresponding lack of 440 nm fluorescence (preventing NADP+ formation), matching the profile of the positive control, Epalrestat[5].

Quantitative Profiling & SAR Benchmarks

To guide lead optimization, quantitative data must be benchmarked against established clinical and preclinical standards. The table below summarizes the predicted pharmacological profile for the 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid scaffold based on structure-activity relationship (SAR) data of analogous multitarget phenylpropanoic acids[4].

Target ProteinCellular FunctionBinding Motif InteractionReference ControlTarget IC50/EC50 Range
GPR40 (FFAR1) Glucose-Stimulated Insulin SecretionCarboxylate head binds Arg183/Arg258DS-155810 - 150 nM
ALR2 (AKR1B1) Polyol Pathway / Osmotic RegulationCarboxylate binds Tyr48/His110Epalrestat50 - 300 nM
PPAR γ Lipid Metabolism / Insulin SensitizationThiazole/Bromophenyl anchors AF-2Rosiglitazone200 - 800 nM

Preclinical Development Workflow

To successfully transition this compound from an in vitro hit to an in vivo lead, a rigorous, sequential workflow is required.

Workflow S1 Compound Synthesis S2 Primary Screening (Target Assays) S1->S2 S3 Hit-to-Lead Optimization S2->S3 IC50 < 1 µM S4 In Vitro Profiling (ADME/Tox) S3->S4 S5 In Vivo Efficacy (Animal Models) S4->S5 Favorable PK

Fig 3. Standard hit-to-lead optimization workflow for evaluating propanoic acid derivatives.

Workflow Causality: Compounds must clear the Primary Screening (Step 2) with sub-micromolar efficacy before entering In Vitro Profiling (Step 4). Because the bromophenyl group is highly lipophilic, it carries a risk of poor aqueous solubility and high plasma protein binding. Consequently, early ADME profiling (microsomal stability, Caco-2 permeability) is mandatory to ensure the compound can achieve systemic circulation before committing to costly In Vivo Efficacy models (Step 5).

References

  • Discovery of DS-1558: A Potent and Orally Bioavailable GPR40 Agonist Source: ACS Medicinal Chemistry Letters (via NIH PMC) URL:[Link]

  • Design, Synthesis and in Combo Antidiabetic Bioevaluation of Multitarget Phenylpropanoic Acids Source: Molecules (via NIH PubMed) URL:[Link]

  • Bioactivity Focus of α-Cyano-4-hydroxycinnamic acid (CHCA) Leads to Effective Multifunctional Aldose Reductase Inhibitors Source: Scientific Reports (via NIH PubMed) URL:[Link]

  • Structure-Guided Identification and Evaluation of Epalrestat and Ranirestat-Like Compounds Against Aldose Reductase Source: ChemistryOpen (via NIH PubMed) URL:[Link]

  • Quantum Mechanical Spectral Analysis and Aldose Reductase Inhibition Evaluation of Synthetic New Pyrrolopyrazinones Source: Pharmaceuticals (via NIH PubMed) URL:[Link]

Sources

Foundational

in vitro studies of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid Abstract 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid is a synthetic organic compound featuring a thi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid

Abstract

3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid is a synthetic organic compound featuring a thiazole ring linked to a bromophenyl group through a propanoic acid backbone. While specific biological activities for this precise molecule are not yet extensively documented in peer-reviewed literature, its structural motifs are present in numerous compounds with significant pharmacological activities. The thiazole ring is a well-established pharmacophore found in a variety of approved drugs and clinical candidates, known for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites. Similarly, the bromophenyl group often serves to confer selectivity and enhance binding affinity through hydrophobic and halogen bonding interactions.

This guide presents a comprehensive, hypothesis-driven framework for the initial in vitro characterization of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid. Drawing from established principles in drug discovery, we propose a potential mechanism of action centered on the inhibition of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system, which is a validated target for anti-inflammatory and analgesic agents. The protocols and workflows detailed herein are designed to rigorously test this hypothesis, from initial target engagement and kinetic analysis to cell-based functional assays. This document serves as a practical roadmap for researchers seeking to elucidate the therapeutic potential of this and structurally related molecules.

Table of Contents

  • Introduction: Rationale and Proposed Mechanism of Action

  • Experimental Workflow Overview

  • Section 1: Primary Biochemical Assays for FAAH Inhibition

    • Protocol 1.1: Recombinant Human FAAH Inhibition Assay

    • Data Analysis: Determining IC₅₀ Values

  • Section 2: Enzyme Kinetics and Mechanism of Inhibition

    • Protocol 2.1: Michaelis-Menten Kinetics

    • Protocol 2.2: Mechanism of Inhibition (Lineweaver-Burk) Analysis

  • Section 3: Cell-Based Functional Assays

    • Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

    • Protocol 3.2: Measurement of Endogenous FAAH Substrate Levels

  • Section 4: Data Summary and Interpretation

  • References

Introduction: Rationale and Proposed Mechanism of Action

The structural architecture of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid suggests its potential as a modulator of enzymatic activity. The carboxylic acid moiety is a classic feature of many enzyme inhibitors, acting as a key interacting group within catalytic sites. The thiazole ring, a common scaffold in medicinal chemistry, is present in compounds known to inhibit enzymes such as fatty acid amide hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides. Its inhibition leads to elevated endogenous anandamide levels, which in turn produces analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.

We hypothesize that 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid acts as a competitive inhibitor of FAAH. In this proposed model, the propanoic acid carboxylate group mimics the substrate's amide bond, coordinating with key residues in the FAAH catalytic site. The thiazole and bromophenyl groups are predicted to occupy adjacent hydrophobic pockets, with the bromine atom potentially forming a halogen bond to enhance binding affinity and selectivity.

This guide outlines the essential in vitro studies required to validate this hypothesis, beginning with direct enzyme inhibition and culminating in cell-based confirmation of target engagement and functional activity.

Experimental Workflow Overview

The investigation follows a logical progression from broad screening to detailed mechanistic studies. The workflow is designed to first confirm the compound's activity on the purified target enzyme, then to elucidate the nature of the inhibition, and finally to verify its action in a more biologically relevant cellular context.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Cellular Validation A Protocol 1.1: Recombinant FAAH Inhibition Assay B Data Analysis: Calculate IC₅₀ Value A->B Fluorescence Data C Protocol 2.1: Michaelis-Menten Kinetics B->C Confirmed Inhibitor D Protocol 2.2: Lineweaver-Burk Analysis C->D Vmax & Km Data E Protocol 3.1: Cellular Thermal Shift Assay (CETSA) D->E Mechanism Determined F Protocol 3.2: LC-MS/MS Quantification of Anandamide (AEA) E->F Target Engagement Confirmed

Figure 1: A tiered workflow for the in vitro characterization of the compound.

Section 1: Primary Biochemical Assays for FAAH Inhibition

The initial step is to determine if the compound directly inhibits the activity of purified FAAH enzyme. A common and reliable method is a fluorescence-based assay that measures the hydrolysis of a synthetic substrate.

Protocol 1.1: Recombinant Human FAAH Inhibition Assay

Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent until cleaved by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) product. An inhibitor will reduce the rate of AMC production.

Materials:

  • Recombinant human FAAH (available from commercial suppliers like Cayman Chemical or Sigma-Aldrich).

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA.

  • Fluorogenic Substrate: AAMCA, 10 mM stock in DMSO.

  • Test Compound: 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid, 10 mM stock in DMSO.

  • Positive Control Inhibitor: URB597, 1 mM stock in DMSO.

  • 384-well black, flat-bottom assay plates.

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm).

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM is appropriate. Dispense 100 nL of each concentration into the wells of a 384-well plate. Include wells with DMSO only (negative control) and URB597 (positive control).

  • Enzyme Preparation: Dilute the recombinant FAAH enzyme in cold Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM).

  • Enzyme Addition: Add 10 µL of the diluted FAAH solution to each well containing the compound. Mix by gentle shaking for 30 seconds.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Substrate Preparation: Dilute the AAMCA substrate in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM).

  • Reaction Initiation: Add 10 µL of the diluted AAMCA solution to each well to start the reaction. The final volume will be 20 µL.

  • Kinetic Reading: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 20 minutes.

Data Analysis: Determining IC₅₀ Values

The rate of reaction (slope of the fluorescence signal over time) is calculated for each well. The percent inhibition for each compound concentration is determined using the following formula:

% Inhibition = 100 * (1 - (Rate_Compound - Rate_Background) / (Rate_DMSO - Rate_Background))

The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the percent inhibition data to a four-parameter logistic curve using software like GraphPad Prism or R.

Section 2: Enzyme Kinetics and Mechanism of Inhibition

Once inhibitory activity is confirmed, the next step is to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This provides crucial insight into how the compound interacts with the enzyme.

Protocol 2.1: Michaelis-Menten Kinetics

Principle: This experiment determines the enzyme's kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), in the absence of the inhibitor by measuring the reaction rate at various substrate concentrations.

Procedure:

  • Follow the general procedure of Protocol 1.1, but omit the test compound.

  • Instead of a single substrate concentration, prepare a serial dilution of the AAMCA substrate (e.g., from 100 µM down to 0.1 µM).

  • Run the assay and calculate the initial reaction velocity (V₀) for each substrate concentration.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2.2: Mechanism of Inhibition (Lineweaver-Burk) Analysis

Principle: By measuring enzyme kinetics in the presence of fixed concentrations of the inhibitor, the effect on Kₘ and Vₘₐₓ can be determined. A competitive inhibitor will increase the apparent Kₘ but not affect Vₘₐₓ.

Procedure:

  • Repeat the Michaelis-Menten experiment (Protocol 2.1) three times in parallel.

  • The first run will have no inhibitor (DMSO control).

  • The second and third runs will include the test compound at fixed concentrations, typically at its IC₅₀ and 3x its IC₅₀.

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs 1/[S]).

  • Analyze the resulting plot. For a competitive inhibitor, the lines will intersect on the y-axis (1/Vₘₐₓ).

G cluster_0 Lineweaver-Burk Plot: Competitive Inhibition y_axis 1 / V₀ x_axis 1 / [S] origin origin origin->y_axis origin->x_axis no_inhibitor_x y_intercept y_intercept no_inhibitor_x->y_intercept  No Inhibitor inhibitor_x inhibitor_x->y_intercept  + Inhibitor

Figure 2: Expected Lineweaver-Burk plot for a competitive inhibitor.

Section 3: Cell-Based Functional Assays

Biochemical assays are essential but do not fully recapitulate the complex environment inside a cell. Cellular assays are required to confirm that the compound can enter cells, engage its target, and exert a functional effect.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for verifying target engagement in a cellular environment. The binding of a ligand (the inhibitor) to its target protein stabilizes the protein, increasing its melting temperature. This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures via Western blot or mass spectrometry.

Materials:

  • Human cell line expressing FAAH (e.g., U937 or HEK293).

  • Cell culture medium, FBS, and supplements.

  • Test compound and DMSO vehicle.

  • PBS, protease inhibitors.

  • PCR tubes and a thermal cycler.

  • Centrifugation equipment.

  • SDS-PAGE and Western blotting reagents.

  • Anti-FAAH primary antibody.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound (e.g., at 10x IC₅₀) or DMSO for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells via freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Cool immediately to room temperature.

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (20,000 x g).

  • Analysis: Collect the supernatant and analyze the amount of soluble FAAH at each temperature using Western blotting.

  • Data Interpretation: In the DMSO-treated samples, the FAAH band will disappear as the temperature increases. In the compound-treated samples, the protein will be stabilized, and the band will remain visible at higher temperatures, indicating a "thermal shift".

Protocol 3.2: Measurement of Endogenous FAAH Substrate Levels

Principle: The most direct functional readout of FAAH inhibition in cells is the accumulation of its primary endogenous substrate, anandamide (AEA). This is typically quantified using a highly sensitive and specific technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human cell line (e.g., Neuro-2a or SH-SY5Y).

  • Test compound and DMSO vehicle.

  • Internal Standard: Anandamide-d4.

  • Acetonitrile with 0.1% formic acid for extraction.

  • LC-MS/MS system.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a concentration range of the test compound for a defined period (e.g., 4-24 hours).

  • Cell Lysis and Extraction: Wash the cells with cold PBS, then add ice-cold acetonitrile containing the internal standard (Anandamide-d4) to lyse the cells and precipitate proteins.

  • Sample Preparation: Scrape the cells, collect the lysate, and centrifuge to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • LC-MS/MS Analysis: Reconstitute the sample in mobile phase and inject it into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify anandamide and the anandamide-d4 internal standard.

  • Data Analysis: Quantify the anandamide concentration by comparing its peak area to that of the internal standard. A dose-dependent increase in cellular anandamide levels upon compound treatment provides strong evidence of functional FAAH inhibition.

Section 4: Data Summary and Interpretation

All quantitative data should be collated for clear interpretation and comparison.

Table 1: Summary of In Vitro Pharmacological Data

Parameter Description Result
FAAH IC₅₀ Concentration of compound causing 50% inhibition of recombinant human FAAH. e.g., 15 nM
Mechanism of Inhibition Determined from Lineweaver-Burk analysis. e.g., Competitive
Kᵢ Inhibition constant, calculated from IC₅₀ and Kₘ. e.g., 7.8 nM
CETSA Shift (ΔTₘ) Change in melting temperature of FAAH upon compound binding in cells. e.g., +4.2 °C

| Anandamide EC₅₀ | Concentration of compound causing a 50% increase in cellular anandamide levels. | e.g., 50 nM |

Interpretation: A potent IC₅₀ value (<100 nM) in the biochemical assay indicates strong interaction with the enzyme. A competitive mechanism of inhibition, as hypothesized, would be confirmed by Lineweaver-Burk analysis. A positive thermal shift in the CETSA experiment provides direct evidence of target engagement in a cellular context. Finally, a dose-dependent increase in cellular anandamide levels with a reasonable EC₅₀ value confirms the compound's functional activity as an FAAH inhibitor. The convergence of these data points would provide a robust and compelling case for the compound's proposed mechanism of action.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Therapeutic Targets. [Link]

  • Caprioglio, D., et al. (2017). Thiazole and Thiazolidinone Derivatives as FAAH Inhibitors: A New Insight into the Anandamide Deactivation. Molecules. [Link]

  • Cravatt, B. F., & Lichtman, A. H. (2004). The endocannabinoid system and pain. Current Opinion in Chemical Biology. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

Exploratory

3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid literature review

An In-Depth Technical Guide to the Strategic Utility and Synthesis of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid Executive Summary In the landscape of modern medicinal chemistry and drug discovery, the design o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Strategic Utility and Synthesis of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, the design of highly functionalized, stereochemically defined building blocks is paramount. 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid (CAS: 1082829-38-6) represents a highly versatile, bifunctional intermediate. By integrating a carboxylic acid pharmacophore, a metabolically stable 1,3-thiazole bioisostere, and an orthogonally reactive 3-bromophenyl handle, this scaffold serves as a critical node for the divergent synthesis of complex Active Pharmaceutical Ingredients (APIs).

This whitepaper provides an authoritative analysis of the structural rationale, physicochemical properties, and state-of-the-art synthetic methodologies for this compound, focusing on transition-metal-catalyzed asymmetric conjugate addition and late-stage functionalization.

Molecular Architecture & Physicochemical Profiling

The strategic value of 3-(3-bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid lies in its calculated physicochemical properties, which align closely with "rule-of-three" and "rule-of-five" parameters for fragment-based and lead-like drug discovery.

Table 1: Quantitative Physicochemical and Structural Parameters

PropertyValueRationale / Impact in Drug Design
Molecular Formula C₁₂H₁₀BrNO₂SProvides a dense array of heteroatoms for target engagement.
Molecular Weight 312.18 g/mol Optimal mass for a late-stage intermediate; leaves room for API elaboration.
CLogP (Estimated) ~2.8Favorable lipophilicity, ensuring good membrane permeability.
H-Bond Donors 1Carboxylic acid moiety enables critical salt-bridge interactions (e.g., with Arg/Lys).
H-Bond Acceptors 4Thiazole nitrogen and carboxylate oxygens serve as strong H-bond acceptors.
Rotatable Bonds 4Grants the necessary conformational flexibility for induced-fit target binding.

Mechanistic Rationale in Drug Design

Every structural feature of this molecule has been deliberately selected to solve specific challenges in target binding and pharmacokinetic optimization:

  • The Propanoic Acid Pharmacophore : β,β -disubstituted propanoic acids are privileged structures in the modulation of metabolic and endocrine targets. They are the core pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs)[1] and Free Fatty Acid Receptors (e.g., GPR40, GPR120). The acid readily forms salt bridges with basic amino acid residues within the binding pockets of these targets.

  • The 1,3-Thiazole Core : Thiazole is frequently deployed as a bioisostere for phenyl or pyridine rings. It enhances aqueous solubility, acts as a potent hydrogen bond acceptor, and provides a "metabolic soft-spot shield" against cytochrome P450-mediated oxidation, thereby improving the half-life of the resulting drug.

  • The 3-Bromophenyl Handle : The meta-bromo substitution is the linchpin of this molecule's utility. It acts as an orthogonal reactivity handle, remaining inert during standard amide couplings or esterifications, but serving as a prime electrophile for late-stage Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

Advanced Synthetic Methodology: Rhodium-Catalyzed Asymmetric Conjugate Addition

The synthesis of β,β -diaryl/heteroaryl propanoic acids traditionally relied on classical Knoevenagel condensations followed by Grignard additions, which often suffer from poor regioselectivity and yield racemic mixtures.

To achieve high enantiomeric excess (ee), the state-of-the-art approach utilizes the Hayashi-Miyaura Rhodium-Catalyzed Asymmetric 1,4-Addition [2][3]. This methodology allows for the highly enantioselective addition of arylboronic acids to α,β -unsaturated esters.

Mechanistic Logic

The catalytic cycle relies on a chiral Rh(I) complex, typically generated in situ from [Rh(acac)(C2​H4​)2​] and a chiral ligand such as (S)-BINAP. The acetylacetonate (acac) ligand is crucial as it facilitates the formation of the active hydroxorhodium species, which undergoes transmetallation with 3-bromophenylboronic acid. Following the coordination and migratory insertion of the thiazolyl acrylate, water is strictly required to hydrolyze the resulting oxa- π -allyl rhodium intermediate, releasing the product and regenerating the catalyst[3].

RhCatalyticCycle R1 [Rh(OH)((S)-BINAP)] Active Catalyst R2 Aryl-Rh(I) Species R1->R2 + 3-Br-Ph-B(OH)2 R3 Alkene Coordination (Ethyl 3-(thiazol-2-yl)acrylate) R2->R3 R4 Migratory Insertion (Enantioselective Step) R3->R4 R5 Oxa-π-allyl Rh Intermediate R4->R5 R6 Hydrolysis/Transmetallation R5->R6 R6->R1 + H2O Target Chiral Ester Intermediate R6->Target Product Release

Catalytic cycle of the Rh-catalyzed asymmetric conjugate addition.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows, ensuring chemical integrity and stereochemical preservation at every step.

Protocol A: Enantioselective Synthesis of the Chiral Ester Intermediate

Objective: Synthesize ethyl 3-(3-bromophenyl)-3-(1,3-thiazol-2-yl)propanoate with >95% ee.

  • Catalyst Pre-activation : In an oven-dried Schlenk flask under an argon atmosphere, dissolve Rh(acac)(C2​H4​)2​ (0.03 equiv) and (S)-BINAP (0.033 equiv) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Causality: This pre-incubation ensures complete ligand exchange, forming the sterically rigid chiral pocket required for high enantioselectivity.

  • Reagent Addition : Add 3-bromophenylboronic acid (1.5 equiv) and ethyl (E)-3-(1,3-thiazol-2-yl)acrylate (1.0 equiv) to the active catalyst solution.

  • Aqueous Activation : Add degassed water to achieve a Dioxane/H₂O ratio of 10:1.

    • Causality: Water acts as the proton source to turnover the rhodium enolate intermediate. Without water, the catalytic cycle stalls[2].

  • Execution & Monitoring : Heat the sealed mixture to 100 °C for 16 hours. Validate reaction completion via LCMS (monitoring the disappearance of the acrylate mass).

  • Isolation : Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Mild Saponification to the Target Acid

Objective: Hydrolyze the ester to 3-(3-bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid without epimerization.

  • Solvent System : Dissolve the chiral ester (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Causality: This specific ternary solvent system ensures complete homogeneity, bringing the lipophilic ester and the inorganic base into the same phase to accelerate the reaction at low temperatures.

  • Base Addition : Cool the solution to 0 °C and add LiOH·H₂O (3.0 equiv) portion-wise.

    • Causality: Utilizing LiOH at 0 °C to room temperature prevents the base-catalyzed deprotonation of the highly acidic α -protons, thereby preserving the stereocenter at the β -position.

  • Execution : Stir at room temperature for 4 hours. Validate complete conversion via TLC.

  • Workup : Remove the volatile organics (THF/MeOH) under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to pH ~3.

  • Isolation : Extract the precipitated free acid with ethyl acetate (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate to yield the pure target compound.

Protocol C: Synthetic Workflow & Late-Stage Diversification

Once the target acid is obtained, it can be divergently modified. The carboxylic acid can undergo standard EDC/HOBt or HATU-mediated amide couplings, while the 3-bromophenyl ring is primed for Suzuki-Miyaura cross-coupling to append diverse aryl or heteroaryl groups.

SyntheticWorkflow A Thiazole-2-carboxaldehyde B HWE Olefination A->B C Ethyl (E)-3-(thiazol-2-yl)acrylate B->C D Rh-Catalyzed Addition (3-Bromophenylboronic acid) C->D E Ethyl 3-(3-Bromophenyl)-3- (1,3-thiazol-2-yl)propanoate D->E F Ester Hydrolysis (LiOH) E->F G Target Acid CAS: 1082829-38-6 F->G H Pd-Catalyzed Cross-Coupling G->H via Aryl Bromide I Amide Coupling (API Synthesis) G->I via Carboxylic Acid

Synthetic workflow from starting materials to target acid and downstream API diversification.

References

  • Sakai, M., Hayashi, H., & Miyaura, N. (1997). Rhodium-Catalyzed Conjugate Addition of Aryl- or 1-Alkenylboronic Acids to Enones. Organometallics, 16(20), 4229-4231.[Link]

  • Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Mechanistic Insights for 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid

Executive Summary & Target Profile The synthesis of highly functionalized β,β-diaryl/heteroaryl propanoic acids presents a unique challenge in medicinal chemistry, primarily due to the need for strict chemoselectivity. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

The synthesis of highly functionalized β,β-diaryl/heteroaryl propanoic acids presents a unique challenge in medicinal chemistry, primarily due to the need for strict chemoselectivity. The target compound, 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid , features a propanoic acid backbone substituted at the C3 position with both a 1,3-thiazole ring and a 3-bromophenyl moiety.

This application note details a robust, self-validating four-step synthetic protocol. The route is specifically designed to prevent the premature cleavage of the aryl-bromide bond and to avoid catalyst poisoning by the sulfur-containing thiazole ring—two common failure points when using standard transition-metal catalyzed hydrogenations[1].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is constructed in reverse through four highly reliable transformations:

  • Saponification of the saturated ester to the target carboxylic acid.

  • Chemoselective Conjugate Reduction of an α,β-unsaturated ester using a single-electron transfer (SET) mechanism.

  • Horner-Wadsworth-Emmons (HWE) Olefination to construct the carbon skeleton.

  • Directed Lithiation and Nucleophilic Addition utilizing a Weinreb amide to prevent over-alkylation.

Retrosynthesis Target 3-(3-Bromophenyl)-3- (1,3-thiazol-2-yl)propanoic acid Ester Propanoate Ester Target->Ester Saponification Acrylate Acrylate (C=C) Ester->Acrylate Conjugate Reduction Ketone Diaryl Ketone Acrylate->Ketone HWE Olefination Starting Thiazole + Weinreb Amide Ketone->Starting Lithiation & Addition

Retrosynthetic strategy for 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid.

Mechanistic Causality in Reagent Selection
  • Weinreb Amide Utility: In Step 1, reacting 2-lithiothiazole with 3-bromo-N-methoxy-N-methylbenzamide forms a stable five-membered cyclic metal chelate. This prevents the collapse of the tetrahedral intermediate until aqueous workup, ensuring the reaction stops cleanly at the ketone without forming a tertiary alcohol.

  • Mg/MeOH SET Reduction: In Step 3, reducing the conjugated double bond poses a chemoselectivity risk. Standard Pd/C hydrogenation would rapidly cleave the Ar–Br bond and be poisoned by the thiazole. Instead, Magnesium metal in Methanol (Mg/MeOH) is employed[2]. This relies on a Single-Electron Transfer (SET) from the Mg surface to the conjugated ester, forming a radical anion that is protonated by methanol[3]. This method is entirely blind to isolated aryl halides and heterocycles.

Experimental Workflows & Step-by-Step Protocols

Workflow Step1 Step 1: Lithiation & Addition • n-BuLi, -78°C • Weinreb Amide • Yield: ~80% Step2 Step 2: HWE Olefination • Triethyl phosphonoacetate • NaH, THF • Yield: ~85% Step1->Step2 Step3 Step 3: Chemoselective Reduction • Mg turnings, MeOH • Preserves Aryl Bromide • Yield: ~90% Step2->Step3 Step4 Step 4: Saponification • LiOH·H2O, THF/H2O • Acidic Workup (pH 2) • Yield: ~95% Step3->Step4

Four-step synthetic workflow emphasizing chemoselectivity and yield optimization.

Quantitative Reaction Parameters
StepReactant / ReagentEquivalentsSolventTemp (°C)Time (h)Expected Yield
1 Thiazole1.1THF-78 to RT1.580%
1 n-BuLi (2.5 M in hexanes)1.1THF-780.5-
1 3-Bromo Weinreb Amide1.0THF-78 to RT1.0-
2 Diaryl Ketone (Product 1)1.0THF0 to 6512.085%
2 Triethyl phosphonoacetate1.5THF0 to 6512.5-
2 NaH (60% dispersion)1.5THF00.5-
3 Acrylate (Product 2)1.0MeOH0 to 304.090%
3 Mg turnings10.0MeOH0 to 304.0-
4 Propanoate Ester (Product 3)1.0THF/H₂O254.095%
4 LiOH·H₂O3.0THF/H₂O254.0-
Step 1: Synthesis of (3-Bromophenyl)(1,3-thiazol-2-yl)methanone
  • Preparation: Flame-dry a 250 mL round-bottom flask and flush with argon. Add anhydrous THF (50 mL) and thiazole (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of 2-lithiothiazole.

  • Addition: Dissolve 3-bromo-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF (10 mL) and add dropwise to the reaction mixture.

  • Maturation & Workup: Stir for 1 hour at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature. Quench carefully with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure ketone.

Step 2: Synthesis of Ethyl 3-(3-bromophenyl)-3-(1,3-thiazol-2-yl)acrylate
  • Ylide Formation: Suspend NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF (40 mL) at 0 °C under argon. Add triethyl phosphonoacetate (1.5 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.

  • Olefination: Add the ketone from Step 1 (1.0 eq) dissolved in THF (10 mL).

  • Reflux: Diaryl ketones are sterically hindered; therefore, attach a reflux condenser and heat the reaction to 65 °C for 12 hours.

  • Workup: Cool to room temperature, quench with H₂O (20 mL), and extract with EtOAc (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via chromatography. (Note: The product will be an E/Z isomeric mixture, which is acceptable as the geometry is destroyed in the next step).

Step 3: Synthesis of Ethyl 3-(3-bromophenyl)-3-(1,3-thiazol-2-yl)propanoate
  • Reaction Setup: Dissolve the acrylate from Step 2 (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • SET Reduction: Add magnesium turnings (10.0 eq). Stir vigorously at room temperature. The reaction is exothermic; use a water bath to maintain the internal temperature below 30 °C to prevent solvent boil-off and side reactions[2].

  • Monitoring: Stir until the Mg metal is largely consumed and TLC indicates the disappearance of the UV-active conjugated starting material (typically 3-4 hours)[3].

  • Workup: Carefully quench the mixture with 1M HCl until the remaining Mg and basic magnesium salts are fully dissolved (pH ~3). Extract with EtOAc (3 × 40 mL). Wash the organics with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Step 4: Synthesis of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid
  • Hydrolysis: Dissolve the ester from Step 3 (1.0 eq) in a 2:1:1 mixture of THF, MeOH, and H₂O. Add LiOH·H₂O (3.0 eq) in one portion.

  • Maturation: Stir at room temperature for 4 hours. Monitor by TLC (stain with bromocresol green to visualize the acid).

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the remaining aqueous phase to 0 °C and acidify to pH 2-3 using 1M HCl.

  • Extraction: Extract the precipitated product with EtOAc (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Triturate the resulting solid with cold diethyl ether/hexanes to afford the analytically pure target compound.

Analytical Characterization & Validation

To self-validate the success of the synthesis, verify the following analytical markers:

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the vinylic proton (~6.5 ppm) from Step 2 and the emergence of an ABX spin system corresponding to the propanoic acid backbone. Look for a methine doublet of doublets (CH) around 4.8-5.0 ppm, and two diastereotopic methylene protons (CH₂) around 3.0-3.4 ppm.

  • HRMS (ESI-TOF): Confirm the presence of the exact mass. The isotopic pattern must show a characteristic 1:1 ratio for the [M+H]⁺ peaks separated by 2 mass units (due to ⁷⁹Br and ⁸¹Br isotopes), confirming the chemoselective preservation of the aryl bromide.

Troubleshooting & Safety

  • Emulsion Formation in Step 3: The dissolution of magnesium salts during the Mg/MeOH workup frequently causes severe emulsions. If 1M HCl is insufficient to break the emulsion, filter the biphasic mixture through a pad of Celite, or wash with saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Organolithium Safety: n-BuLi is highly pyrophoric. Step 1 must be executed under strict anhydrous and anaerobic conditions using oven-dried glassware and Schlenk techniques.

References

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Product Class 6: Magnesium Compounds: Selective Reduction of α,β-Unsaturated Compounds Source: Thieme Connect URL:[Link]

  • Magnesium in Methanol (Mg/MeOH) in Organic Syntheses Source: Current Organic Chemistry / ScienceMadness Archive URL:[Link]

Sources

Application

Topic: High-Purity Isolation of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid from Synthetic Reaction Mixtures

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, field-proven methodology for the purification of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven methodology for the purification of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The protocol is designed for researchers, chemists, and drug development professionals who require a robust and scalable method to achieve >98% purity. We move beyond a simple recitation of steps to explain the underlying physicochemical principles that dictate the purification strategy. The core methodology leverages the acidic nature of the target molecule for a primary acid-base liquid-liquid extraction (LLE), followed by a carefully optimized crystallization protocol for final polishing. A contingency plan using column chromatography for challenging impurity profiles is also detailed. This guide is structured to be a self-validating system, complete with characterization checkpoints and a troubleshooting guide to ensure reproducible, high-purity outcomes.

Introduction and Purification Rationale

The compound 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid incorporates three key chemical features that dictate its purification strategy: a carboxylic acid moiety, a bromophenyl ring, and a thiazole heterocycle. The presence of these groups makes the molecule a valuable synthon, as thiazole derivatives are known to possess a wide range of biological activities.[1][2] However, this structural complexity also presents a purification challenge.

The primary strategic lever for this purification is the ionizable carboxylic acid group. Its ability to exist as a charged carboxylate salt in basic aqueous solutions, and as a neutral, more lipophilic molecule in acidic conditions, allows for a highly selective separation from non-acidic impurities.[3] Subsequent purification steps are designed to remove closely related acidic impurities and residual starting materials.

Causality of the Purification Strategy:

  • Why start with Acid-Base Extraction? This technique offers the highest capacity and selectivity for isolating the acidic product from a complex mixture of neutral or basic starting materials and byproducts, which are common in syntheses like the Hantzsch thiazole synthesis.[1][4] It is a cost-effective and scalable first step.

  • Why follow with Crystallization? Crystallization is a powerful technique for removing impurities that have similar acidity but different solubility profiles.[5] It is particularly effective for enhancing purity from the ~90-95% range to >98% and provides the product in a stable, crystalline solid form.

  • Why is Chromatography a contingency? While highly effective, silica gel chromatography can be lower in throughput and more expensive for large-scale work. It is reserved for instances where crystallization fails to remove structurally similar impurities.

Physicochemical Properties & Anticipated Impurity Profile

A successful purification protocol is built on a foundational understanding of the target molecule and its likely contaminants.

Target Compound: 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid
PropertyValueRationale & Implication for Purification
Molecular Formula C₁₂H₁₀BrNO₂SConfirms elemental composition.
Molecular Weight 328.18 g/mol Used for all stoichiometric calculations.
Appearance Expected to be an off-white to pale yellow solid.Visual confirmation of product isolation.
pKa (predicted) ~4.0 - 4.5The carboxylic acid is the key handle. At pH > 6, it will be deprotonated and water-soluble. At pH < 2, it will be protonated and soluble in organic solvents.
cLogP (predicted) ~3.2Indicates moderate lipophilicity in its neutral state, favoring extraction into solvents like Ethyl Acetate or Dichloromethane.
Potential Impurities in a Typical Synthesis

The following impurities are anticipated from a plausible synthetic route, such as the reaction between 3-bromo-benzaldehyde, 2-mercaptoacetic acid, and an amine source followed by subsequent steps.

Impurity ClassPotential Structure/CompoundReason for PresenceRemoval Strategy
Neutral Starting Material 3-BromobenzaldehydeUnreacted starting material.Acid-Base Extraction (remains in organic layer).
Neutral Byproduct N-substituted Thiazolidinone derivativesSide reaction products.Acid-Base Extraction (remains in organic layer).
Basic Reagents/Catalysts Amine bases (e.g., Piperidine, Triethylamine)Catalysts or reagents used in condensation.Acid-Base Extraction (removed in acidic wash).
Acidic Starting Material 2-Mercaptoacetic acidUnreacted starting material.Highly water-soluble; removed during aqueous washes.
Structurally Similar Acid Thiazole-4-carboxylic acid derivativesPotential regioisomeric byproduct.[6]Crystallization or Chromatography.

Overall Purification Workflow

The multi-step process is designed to systematically remove impurities based on their chemical properties, moving from a bulk separation technique to a final polishing step.

Purification_Workflow RM Crude Reaction Mixture (in Organic Solvent) LLE Step 1: Acid-Base Liquid-Liquid Extraction RM->LLE Add Aqueous Base (e.g., 1M NaOH) Acidify Step 2: Acidification & Product Precipitation LLE->Acidify Isolate Aqueous Layer (contains product salt) CrudeSolid Crude Solid Product (~90-95% Purity) Acidify->CrudeSolid Add Aqueous Acid (e.g., 2M HCl) Crystallize Step 3: Recrystallization CrudeSolid->Crystallize Dissolve in hot solvent, cool to crystallize Chrom Contingency: Column Chromatography CrudeSolid->Chrom If impurities persist PureSolid Pure Crystalline Product (>98% Purity) Crystallize->PureSolid Filter, Wash, Dry Chrom->PureSolid Combine pure fractions, evaporate LLE_Principle cluster_0 Initial State (pH ~7) cluster_1 After 1M NaOH Wash (pH ~12) Initial Organic Layer (EtOAc) Product (R-COOH) Neutral Impurity Basic Impurity Aqueous Layer (H₂O) ... AfterBase Organic Layer (EtOAc) Neutral Impurity Basic Impurity Aqueous Layer (H₂O) Product Salt (R-COO⁻ Na⁺) Initial->AfterBase Add Base (deprotonation)

Caption: Phase separation during the basic wash step.

Step-by-Step Procedure:

  • Solvent Dilution: Quench the reaction mixture if necessary (e.g., with water or saturated NH₄Cl solution) and dilute with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). A typical volume would be 3-5 times the reaction volume.

  • Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • Basic Extraction: Add an equal volume of 1 M Sodium Hydroxide (NaOH) solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate fully. The aqueous layer (bottom if using DCM, top if using EtOAc) will contain the deprotonated sodium salt of your product.

  • Isolate Aqueous Layer: Drain and collect the aqueous layer. To ensure complete extraction, repeat the basic extraction (steps 3-4) on the organic layer one more time. Combine the aqueous layers.

  • Organic Layer Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to analyze for byproducts.

  • Acidification: In a separate beaker, cool the combined basic aqueous layers in an ice bath. While stirring vigorously, slowly add 2 M Hydrochloric Acid (HCl) dropwise until the pH is approximately 1-2 (verify with pH paper).

  • Product Precipitation: A solid precipitate of the neutral carboxylic acid product should form. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water (2-3 times the volume of the cake) to remove inorganic salts.

  • Drying: Dry the crude solid product under high vacuum. This material is now ready for the next purification step.

Protocol 2: Recrystallization

This protocol refines the purity of the isolated solid from ~90-95% to >98%.

Step-by-Step Procedure:

  • Solvent Screening: The key to successful crystallization is finding a suitable solvent or solvent system. [7]The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of your crude solid in various solvents.

Solvent SystemSolubility at 25 °CSolubility at RefluxRecommendation
Ethanol/Water Sparingly SolubleFully SolubleExcellent Candidate. Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.
Ethyl Acetate/Heptane SolubleFully SolubleGood Candidate. Dissolve in minimal hot EtOAc, add heptane dropwise until persistent cloudiness appears, then clarify with a drop of EtOAc. [7]
Toluene Poorly SolubleSolublePossible Candidate. Requires higher temperatures.
Dichloromethane Too SolubleToo SolublePoor choice for crystallization.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen primary solvent (e.g., Ethanol) in small portions while heating the mixture to reflux with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Induce Crystallization: If using a co-solvent (e.g., Water or Heptane), add it dropwise to the hot solution until a faint, persistent cloudiness (the saturation point) is observed. Add a final drop or two of the primary solvent to redissolve the cloudiness.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of precipitated crystals.

  • Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the pure crystalline product under high vacuum to a constant weight.

Protocol 3: Purity Assessment and Characterization

Confirm the purity and identity of the final product using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. [8] * Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid).

    • Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).

    • Expected Result: A single major peak with an area percentage >98%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.

    • ¹H NMR: Expect characteristic signals for the aromatic protons (bromophenyl and thiazole rings), the methine (CH) proton, and the methylene (CH₂) protons of the propanoic acid chain. [2] * ¹³C NMR: Expect distinct signals for all 12 carbon atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight.

    • Expected Result: An [M+H]⁺ ion at m/z 328.97 and/or an [M-H]⁻ ion at m/z 326.96, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low recovery after LLE Incomplete extraction from the organic layer; Product is partially soluble in acidic water.Perform an additional basic extraction on the organic layer. After acidification, extract the aqueous layer with EtOAc or DCM to recover any dissolved product.
Oily product after acidification The melting point of the product is below the temperature of the solution, or impurities are depressing the melting point.Ensure the acidification is performed in an ice bath. If it persists, extract the "oiled out" product with an organic solvent, dry, and concentrate. Proceed directly to crystallization or chromatography.
No crystals form upon cooling Too much solvent was used; The solution is supersaturated.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. If necessary, boil off some solvent to re-concentrate the solution.
Purity is still low after crystallization (<95%) Impurities have very similar solubility profiles to the product.The material may require a second recrystallization. If that fails, proceed to column chromatography.

Conclusion

The described multi-step purification protocol, centered on a chemically intuitive acid-base extraction followed by a meticulous recrystallization, provides a reliable and scalable path to obtaining 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid in high purity. By understanding the principles behind each step, researchers can effectively troubleshoot and adapt this methodology to ensure consistent, high-quality results suitable for demanding applications in research and development.

References

  • Mickevičius, V., Voskienė, A., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15012. Available at: [Link] [1][4]2. Sharma, D., Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Future Journal of Pharmaceutical Sciences, 5(1), 6. Available at: [Link]

  • Gilar, M., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 269. Available at: [Link] [9]7. Wasewar, K. L., et al. (2009). Recovery of propionic acid using reactive extraction. Journal of Chemical Technology & Biotechnology, 84(8), 1137-1144. Available at: [Link]

  • Lan, Y., et al. (2011). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. CN102211994A. Available at: [7]9. Poposka, F. A., et al. (2007). Physical extraction of propionic acid. Journal of the University of Chemical Technology and Metallurgy, 42(4), 435-442. Available at: [Link]

  • Erlenmeyer, H., & Menzi, K. (1954). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction. Helvetica Chimica Acta, 37(6), 1633-1636. Available at: [Link]

Sources

Method

Application Note: Comprehensive Analytical Characterization of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid

Abstract This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid. As a compound of interest in pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid. As a compound of interest in pharmaceutical research and development, rigorous confirmation of its identity, purity, and structure is paramount. The thiazole ring is a significant scaffold in medicinal chemistry, known to be present in various biologically active compounds.[1][2] This application note outlines a multi-technique approach, leveraging High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. Supplementary methods like Elemental Analysis and Infrared (IR) Spectroscopy are also discussed. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure robust and reliable results.

Introduction: The Imperative for Rigorous Characterization

3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid is a heterocyclic compound incorporating a bromophenyl group and a thiazole moiety, both of which are prevalent in pharmacologically active molecules.[1][2] The precise arrangement of these functional groups is critical to its potential biological activity. Therefore, unambiguous characterization is not merely a procedural step but a foundational requirement for any further investigation, from preclinical studies to formulation development.

This guide moves beyond a simple listing of methods. It provides a logical workflow, explaining why specific techniques are chosen and how their results are synergistically interpreted to build a complete and validated profile of the target molecule. By employing orthogonal analytical techniques—methods that measure different chemical or physical properties—we establish a self-validating system that significantly increases confidence in the final assessment.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the cornerstone for assessing the purity of non-volatile small molecules. For 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid, a reverse-phase HPLC (RP-HPLC) method is optimal, as it effectively separates the relatively non-polar analyte from potential polar and non-polar impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[3][4]

Expertise & Causality:

The choice of a C18 column is standard for compounds of this polarity. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial.[3] It serves to protonate the carboxylic acid moiety of the analyte, suppressing its ionization and thereby preventing peak tailing, which leads to sharper, more symmetrical peaks and improved resolution. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively eluted and resolved within a reasonable timeframe.

Protocol 2.1: RP-HPLC Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with the mobile phase (50:50 water:acetonitrile) to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 4 µm (e.g., J'sphere-ODS-H80 or equivalent)[3]
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in Water[3]
Mobile Phase B Acetonitrile
Gradient 0-2 min: 15% B; 2-15 min: 15% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 15% B; 18-25 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection 228 nm or 254 nm[3]
Injection Volume 5 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (1 mg/mL) A->B C Dilute to Working Conc. B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate % Area Purity G->H I Final Report H->I

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry (MS): Molecular Identity Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻.

Expertise & Causality:

A key structural feature of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid is the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance ratio of approximately 1:1. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are observed, separated by 2 m/z units (the [M]⁺ and [M+2]⁺ peaks).[5] The observation of this doublet is a powerful confirmation of the presence of a single bromine atom in the molecule.

Protocol 3.1: ESI-MS Molecular Weight Verification
  • Instrumentation: A mass spectrometer with an ESI source, which can be a standalone system with a syringe pump (direct infusion) or coupled to an HPLC system (LC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-20 µg/mL) in methanol or acetonitrile. The presence of a small amount of formic acid (0.1%) can aid ionization in positive mode.

  • MS Parameters:

ParameterRecommended Setting
Ionization Mode ESI, Positive and Negative
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 100–500
Capillary Voltage +3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120 °C
Desolvation Gas Flow ~600 L/hr (Nitrogen)
  • Data Analysis:

    • Expected Molecular Formula: C₁₂H₁₀BrNO₂S

    • Monoisotopic Mass: 314.96 Da

    • In the positive ion mode spectrum, look for peaks at m/z ~315.97 ([M+H]⁺ for ⁷⁹Br) and m/z ~317.97 ([M+H]⁺ for ⁸¹Br) in a ~1:1 ratio.

    • In the negative ion mode spectrum, look for peaks at m/z ~313.95 ([M-H]⁻ for ⁷⁹Br) and m/z ~315.95 ([M-H]⁻ for ⁸¹Br) in a ~1:1 ratio.

Visualization: MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Prepare Dilute Solution (~10 µg/mL) B Infuse into ESI Source A->B C Ionization B->C D Mass Analysis (TOF or Quad) C->D E Identify [M+H]+ and [M-H]- Peaks D->E F Confirm Bromine Isotopic Pattern (M, M+2) E->F G Verify Molecular Weight F->G

Caption: Workflow for mass spectrometry analysis.

NMR Spectroscopy: Definitive Structural Elucidation

While HPLC confirms purity and MS verifies molecular weight, NMR spectroscopy provides the definitive proof of structure by mapping the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential.

Expertise & Causality:

The chemical shifts, integration (for ¹H NMR), and coupling patterns of the NMR signals are unique fingerprints of the molecule's structure. For instance, the protons on the propanoic acid chain will appear as distinct multiplets in the aliphatic region, while the protons on the bromophenyl and thiazole rings will resonate in the aromatic region.[1][6][7] The splitting patterns (e.g., doublet, triplet) reveal the number of neighboring protons, allowing for the precise assembly of the molecular fragments. DMSO-d₆ is a suitable solvent as it readily dissolves the carboxylic acid and its exchangeable acidic proton can be observed.

Protocol 4.1: ¹H and ¹³C NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Recommended for full confirmation): Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm connectivity.

  • Data Analysis & Expected Signals:

    • Analyze chemical shifts (δ), signal integrations, and multiplicities (splitting patterns).

    • Compare the observed spectra with the expected signals for the proposed structure.

| Expected ¹H NMR Signals (in DMSO-d₆, ~400 MHz) | | :--- | :--- | | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | | Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | 1H | | Thiazole Ring Protons | ~7.0 - 8.0 | Doublets | 2H | | Bromophenyl Ring Protons | ~7.2 - 7.8 | Multiplets | 4H | | Methine (-CH-) | ~4.5 - 5.0 | Triplet or DD | 1H | | Methylene (-CH₂-) | ~2.8 - 3.2 | Multiplet or DD | 2H |

Note: Chemical shifts are estimations based on similar structures and may vary.[1][6][7] The exact splitting of the -CH- and -CH₂- protons will depend on their diastereotopicity and coupling constants.

Visualization: NMR Analysis Workflow

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Acquire 1D Spectra (¹H, ¹³C) A->B C (Optional) Acquire 2D Spectra (COSY, HSQC) B->C D Process Data (Fourier Transform, Phasing) B->D C->D E Assign Signals (Chemical Shift, Integration, Multiplicity) D->E F Correlate with Proposed Structure E->F G Confirm Final Structure F->G

Caption: Workflow for NMR structural elucidation.

Complementary Analytical Techniques

To build a fully comprehensive data package, especially for regulatory submissions, the following orthogonal techniques are highly recommended.

  • Elemental Analysis (CHN/S): This technique provides the empirical formula by determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The experimental values should align with the theoretical percentages calculated from the molecular formula (C₁₂H₁₀BrNO₂S) within an acceptable error margin (e.g., ±0.4%).[7]

    • Theoretical Composition: C: 45.58%, H: 3.19%, N: 8.86%, S: 10.14%.

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Expected characteristic absorption bands include a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700-1725 cm⁻¹) for the carboxylic acid group, as well as C=N and C=C stretching vibrations for the aromatic and thiazole rings.[1]

Summary of Analytical Data

The combination of these analytical methods provides a robust and validated characterization of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid.

TechniquePurposeKey Confirmation Parameters
RP-HPLC Purity AssessmentSingle major peak with >95% area purity by normalization.
ESI-MS Molecular Weight IDCorrect m/z for [M+H]⁺ and [M-H]⁻; presence of characteristic ~1:1 M/M+2 bromine isotopic pattern.
¹H & ¹³C NMR Structural ElucidationCorrect chemical shifts, integrations, and coupling patterns consistent with the proposed molecular structure.
Elemental Analysis Elemental CompositionExperimental %C, H, N, S values within ±0.4% of theoretical values.
IR Spectroscopy Functional Group IDPresence of characteristic bands for -COOH, and aromatic/heterocyclic rings.

Conclusion

The analytical workflow detailed in this application note provides a comprehensive framework for the characterization of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid. By integrating data from chromatography (HPLC), mass spectrometry (MS), and spectroscopy (NMR, IR), a complete profile of the molecule's identity, purity, and structure can be confidently established. This multi-faceted approach ensures scientific integrity and provides the trustworthy data required for advancing promising compounds through the drug development pipeline.

References

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. Available at: [Link]

  • Mickevičius, V., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(9), 2953. Available at: [Link]

  • Singh, H., et al. (2023). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Journal of Pharmaceutical Negative Results, 14(2), 147-156. Available at: [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC. Available at: [Link]

  • Patel, N., et al. (2012). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimide. Der Pharma Chemica, 4(4), 1436-1442. Available at: [Link]

  • Davadra, P., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 249-253. Available at: [Link]

  • PubChem. 3-[5-(3-Bromophenyl)-2H-tetrazol-2-yl]propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Płonka, J., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 26(19), 5937. Available at: [Link]

  • Ahamed, M., et al. (2019). Molecular docking, Spectroscopic, NLO, NBO and antimicrobial analysis of (Z)-3-(3-bromophenyl)-1- (1H-imidazol-1-yl) prop-2-en-1-one. ResearchGate. Available at: [Link]

  • NIST. Propanoic acid, 2-methyl-, 3-phenylpropyl ester. National Institute of Standards and Technology. Available at: [Link]

  • Mickevičius, V., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. PubMed. Available at: [Link]

  • FAO. HPLC Method for Flavourings. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • PubChem. 3-[5-(2-bromophenyl)-1,3-oxazol-2-yl]propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wheelock, C.E., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Metabolomics, 4, 24-37. Available at: [Link]

Sources

Application

Spectroscopic Characterization of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid: A Comprehensive NMR and IR Guide

Introduction & Structural Rationale The molecule 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid is a highly functionalized building block frequently utilized in drug discovery, particularly in the synthesis of nove...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The molecule 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid is a highly functionalized building block frequently utilized in drug discovery, particularly in the synthesis of novel therapeutic agents targeting metabolic and infectious diseases. Structurally, it consists of a propanoic acid backbone substituted at the C3 position with both a 1,3-thiazole ring and a 3-bromophenyl moiety.

From a spectroscopic standpoint, this molecule presents a fascinating case study. The presence of the C3 stereocenter breaks the symmetry of the adjacent C2 methylene protons, creating a complex spin system in Nuclear Magnetic Resonance (NMR) spectroscopy. Concurrently, the carboxylic acid group engages in strong intermolecular hydrogen bonding, which dictates its behavior in Infrared (IR) spectroscopy. This application note provides a rigorous, causality-driven guide to characterizing this compound, ensuring that your analytical workflows are both self-validating and scientifically sound.

G Sample Sample Preparation (DMSO-d6 / ATR-FTIR) IR IR Spectroscopy (Functional Groups) Sample->IR Solid State NMR NMR Spectroscopy (Connectivity & Spin) Sample->NMR Solution State Data Structural Validation (3-(3-Bromophenyl)-...) IR->Data C=O, O-H, C=N NMR->Data ABX System, Ar-H

Workflow for the spectroscopic validation of the thiazole-propanoic acid derivative.

Infrared (IR) Spectroscopy: Functional Group Diagnostics

Mechanistic Insights into IR Absorptions

Carboxylic acids rarely exist as isolated monomers in the solid state; instead, they form strongly hydrogen-bonded dimers. This dimerization profoundly alters the vibrational modes of the carboxyl group. The O–H stretch, rather than appearing as a sharp peak, manifests as an unusually broad envelope spanning from 3300 to 2500 cm⁻¹, often obscuring the C–H stretching bands[1][2].

Furthermore, the C=O stretch of a free, monomeric carboxylic acid typically absorbs near 1760 cm⁻¹. However, due to the dimeric hydrogen bonding in the solid state, this absorption is shifted to a lower frequency, typically centered around 1710 cm⁻¹[3]. The 1,3-thiazole ring contributes a characteristic C=N stretching vibration near 1590 cm⁻¹, while the heavy bromine atom yields a C–Br stretch in the far fingerprint region.

Table 1: Key IR Vibrational Modes
Functional GroupWavenumber (cm⁻¹)AppearanceAssignment & Causality
-COOH (O-H) 3300 – 2500Very BroadBroadening is caused by strong intermolecular hydrogen-bonded dimers[1].
-COOH (C=O) ~1710Strong, SharpShifted lower than the free monomer (~1760 cm⁻¹) due to H-bonding[3].
Thiazole (C=N) ~1590MediumCharacteristic heterocyclic ring breathing and C=N stretching.
Ar (C=C) ~1470, 1560MediumAromatic ring skeletal vibrations.
C-O 1320 – 1210StrongCarboxylic acid C-O stretching[2].
C-Br ~550StrongHeavy atom stretching; appears deep in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Spin Systems & Connectivity

Causality in Solvent Selection and Spin Dynamics

For this compound, DMSO-d6 is the solvent of choice. While CDCl3 is common, the highly polar nature of the thiazole and carboxylic acid groups can lead to poor solubility. More importantly, DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting the carboxylic acid dimers and yielding a distinct, albeit broad, -COOH proton signal near 12.5 ppm[3].

The most critical diagnostic feature of this molecule's ¹H NMR spectrum is the ABX spin system generated by the propanoic acid backbone. Because the C3 carbon is a chiral center, the two protons on the adjacent C2 carbon are diastereotopic (chemically and magnetically non-equivalent). The C3 methine proton (HX) couples with the two C2 protons (HA and HB), which also couple strongly with each other (geminal coupling, ²J ≈ 16.0 Hz).

SpinSystem CH H_X (C3 Methine) ~4.9 ppm HA H_A (C2 Methylene) ~3.3 ppm CH->HA ³J_AX ≈ 8.5 Hz HB H_B (C2 Methylene) ~3.0 ppm CH->HB ³J_BX ≈ 7.0 Hz HA->HB ²J_AB ≈ 16.0 Hz

ABX spin system of the diastereotopic C2 methylene protons coupled to the C3 methine proton.

Table 2: ¹H NMR Data (400 MHz, DMSO-d6)
Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Spin System
~12.50 br s1H-COOHHighly deshielded by electronegative oxygen; broad due to exchange[3].
7.75 d (J ≈ 3.2 Hz)1HThiazole H4Deshielded by adjacent N/S; couples with H5[4].
7.65 d (J ≈ 3.2 Hz)1HThiazole H5Couples with H4.
7.60 t (J ≈ 1.8 Hz)1HAr-H2Meta-coupling only; positioned between Br and the alkyl chain.
7.40 dt (J ≈ 7.8, 1.5)1HAr-H4Ortho and meta coupling.
7.30 d (J ≈ 7.8 Hz)1HAr-H6Ortho coupling to Ar-H5.
7.20 t (J ≈ 7.8 Hz)1HAr-H5Ortho coupled to H4 and H6.
4.90 dd (J ≈ 8.5, 7.0)1HC3-H (Methine)Deshielded by two aromatic rings; X part of the ABX system.
3.30 dd (J ≈ 16.0, 8.5)1HC2-HA (Methylene)Diastereotopic proton A; geminal coupling to HB, vicinal to HX.
3.00 dd (J ≈ 16.0, 7.0)1HC2-HB (Methylene)Diastereotopic proton B; geminal coupling to HA, vicinal to HX.
Table 3: ¹³C NMR Data (100 MHz, DMSO-d6)
Shift (δ, ppm)TypeAssignmentCausality
~172.0 CqC=O (Carboxyl)Highly deshielded carbonyl carbon[3].
~170.5 CqThiazole C2Deshielded by adjacent N and S atoms[4].
~144.0 CqAr-C1'Substituted aromatic carbon attached to C3.
~142.5 CHThiazole C4Aromatic methine adjacent to Nitrogen.
131.0 - 127.0 CHAr-C2', C4', C5', C6'Bromophenyl ring carbons.
~122.0 CqAr-C3' (C-Br)Heavy atom effect shields the ipso carbon slightly.
~120.0 CHThiazole C5Aromatic methine adjacent to Sulfur.
~43.0 CHC3 (Methine)Aliphatic carbon deshielded by two aromatic rings.
~40.0 CH2C2 (Methylene)Alpha to the electron-withdrawing carbonyl group.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed to be self-validating. By systematically verifying intermediate data points (e.g., spin integrations), researchers can confirm sample purity and structural identity before proceeding to advanced 2D techniques.

Protocol A: ATR-FTIR Acquisition

Attenuated Total Reflectance (ATR) is preferred over KBr pelleting because it prevents moisture absorption, which would artificially broaden the O-H region and mask the carboxylic acid dimer signature.

  • Instrument Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Run a background scan in ambient air.

  • Sample Application: Place 1–2 mg of solid 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid directly onto the center of the crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the solid and the crystal. Causality: Poor contact leads to a low signal-to-noise ratio and distorted peak shapes, particularly for the broad 3300–2500 cm⁻¹ O-H stretch.

  • Acquisition: Run 32 scans at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

  • Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration.

Protocol B: High-Resolution 1D and 2D NMR Acquisition

Two-dimensional NMR analyses (HMBC, HSQC) are strictly required to unambiguously assign the regiochemistry of the thiazole ring and the bromophenyl linkages[5].

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity DMSO-d6. Transfer to a 5 mm NMR tube.

  • ¹H NMR Acquisition (1D):

    • Parameters: 400 or 600 MHz; 16–32 scans.

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures complete T1 relaxation of the slowly relaxing -COOH proton, allowing for accurate integration.

    • Validation Check: Integrate the ABX system (C2 and C3 protons) between 3.0 and 5.0 ppm. The total integration must equal exactly 3.0 protons relative to the 6.0 protons in the aromatic/thiazole region (7.2–7.8 ppm). If this ratio fails, the sample contains impurities or residual solvent.

  • ¹³C NMR Acquisition (1D):

    • Parameters: 100 or 150 MHz; 512–1024 scans (due to low natural abundance).

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30).

  • 2D NMR Elucidation (HSQC & HMBC):

    • HSQC: Run to map direct ¹J C-H connections. This will immediately differentiate the C3 methine carbon (~43 ppm) from the C2 methylene carbon (~40 ppm).

    • HMBC: Run to observe long-range couplings (²J, ³J). Crucial Step: Look for the ³J correlation between the C3 methine proton (~4.90 ppm) and the Thiazole C2 carbon (~170.5 ppm), as well as the Ar-C1' carbon (~144.0 ppm). This unequivocally proves the connectivity of the stereocenter to both ring systems[5].

References

  • Title: 20.
  • Source: nih.
  • Source: orgchemboulder.
  • Source: spectroscopyonline.
  • Title: Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique - New Journal of Chemistry (RSC Publishing)

Sources

Method

antimicrobial assay protocol for 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid

An In-Depth Guide to the Antimicrobial and Cytotoxicity Evaluation of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Antimicrobial and Cytotoxicity Evaluation of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating an urgent and continuous search for new therapeutic agents.[1][2] The chemical scaffold of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid represents a novel investigational compound. Its structure is of particular interest due to the inclusion of a thiazole ring, a heterocyclic moiety present in a wide array of potent, clinically approved antimicrobial drugs, including penicillins and cephalosporins.[3][4] Thiazole and its derivatives have demonstrated significant activity against a spectrum of pathogens, making them a promising foundation for the development of new anti-infective drugs.[4][5]

This guide provides a comprehensive suite of protocols for the initial in vitro characterization of this novel compound. As a Senior Application Scientist, the following methodologies are designed not merely as a sequence of steps, but as a logical, self-validating framework. We will first establish the compound's antimicrobial potency through primary and secondary screening assays and then perform a crucial preliminary assessment of its safety profile by evaluating its cytotoxicity against mammalian cells. This integrated approach is fundamental to determining the compound's potential as a viable drug candidate.

Part I: Primary Antimicrobial Susceptibility Testing - The Broth Microdilution Assay

The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] The broth microdilution method is considered the "gold standard" for quantitative MIC determination and is standardized by global bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10] This method provides the foundational data on the compound's potency.

Principle of the Broth Microdilution Assay

This assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[11] Following incubation, the wells are visually inspected for turbidity. The absence of growth in a well indicates that the compound's concentration is sufficient to inhibit the microorganism. The MIC value is a critical first indicator of therapeutic potential.

Detailed Experimental Protocol: MIC Determination

1. Materials and Reagents:

  • 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid (Test Compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • 96-well, U-bottom, sterile microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

2. Preparation of Test Compound:

  • Causality: The compound's solubility is a critical first hurdle. DMSO is a common solvent for novel organic molecules, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

  • Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO. Vortex until fully dissolved. Subsequent dilutions will be made in CAMHB.

3. Preparation of Bacterial Inoculum:

  • Causality: Standardization of the bacterial inoculum is essential for reproducibility. The 0.5 McFarland standard ensures a consistent starting bacterial density (approx. 1.5 x 10⁸ CFU/mL), which is a key parameter defined by CLSI and EUCAST guidelines.[11][12]

  • Aseptically select 3-5 well-isolated colonies from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A625nm).

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Assay Plate Setup:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • In the first column, add 100 µL of the test compound stock solution (prepared in CAMHB at twice the highest desired final concentration).

  • Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This creates a concentration gradient.

  • Add 100 µL of the final diluted bacterial inoculum to each well (columns 1-11).

  • Controls are Non-Negotiable: A self-validating protocol requires rigorous controls.

    • Column 11 (Growth Control): 100 µL CAMHB + 100 µL bacterial inoculum (no compound). This well must show turbidity for the assay to be valid.

    • Column 12 (Sterility Control): 200 µL CAMHB only (no bacteria, no compound). This well must remain clear.

    • A Vehicle Control (bacteria + highest concentration of DMSO used) should also be run to ensure the solvent is not inhibitory.

5. Incubation and MIC Reading:

  • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Following incubation, read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[6][12]

Data Presentation: Hypothetical MIC Values
MicroorganismGram StainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive80.5
Enterococcus faecalis ATCC 29212Positive161
Escherichia coli ATCC 25922Negative320.015
Pseudomonas aeruginosa ATCC 27853Negative>1280.25
Workflow Visualization: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_read Analysis Compound Prepare Compound Stock Solution Dilution Serial Dilution of Compound Compound->Dilution Inoculum Standardize Inoculum (0.5 McFarland) AddInoculum Add Bacterial Inoculum Inoculum->AddInoculum Dilution->AddInoculum Controls Set Up Controls (Growth, Sterility) AddInoculum->Controls Incubate Incubate 16-20h at 35°C Controls->Incubate ReadMIC Visually Read MIC Value Incubate->ReadMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part II: Secondary Screening - From Inhibition to Cidal Activity

While the MIC reveals the concentration needed to halt bacterial growth (bacteriostatic effect), it does not indicate whether the compound is killing the bacteria (bactericidal effect). This distinction is clinically significant. We supplement the MIC data with two common secondary assays.

A. Minimum Bactericidal Concentration (MBC) Assay

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay is a direct extension of the broth microdilution test.

Protocol:

  • From the clear wells of the completed MIC plate (the MIC well and at least two wells of higher concentrations), aspirate a small aliquot (e.g., 10 µL).

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration from the MIC plate that yields no bacterial growth on the subculture plate. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

B. Kirby-Bauer Disk Diffusion Assay

Principle: This qualitative method provides a rapid visual confirmation of antimicrobial activity.[13] A filter paper disk impregnated with the test compound is placed on an agar plate swabbed with a bacterial lawn.[14][15] The compound diffuses into the agar, and if it is effective, a clear "zone of inhibition" will appear around the disk where bacteria cannot grow.[13][16]

Protocol:

  • Plate Preparation: Use Mueller-Hinton Agar (MHA) plates, ensuring a uniform depth of 4 mm.[15]

  • Inoculation: Prepare a standardized bacterial inoculum as described for the MIC assay. Using a sterile swab, inoculate the entire surface of the MHA plate to create a uniform bacterial lawn.[13][14] Allow the plate to dry for 5-15 minutes.[14]

  • Disk Application: Aseptically apply sterile, blank 6-mm paper disks to the agar surface. Pipette a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution) onto a disk. A disk with the solvent (DMSO) serves as a negative control, and a commercial antibiotic disk serves as a positive control.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).

Data Presentation: Hypothetical Zone of Inhibition Data
MicroorganismTest Compound (10 µ g/disk ) Zone (mm)Ciprofloxacin (5 µ g/disk ) Zone (mm)
S. aureus ATCC 292131825
E. coli ATCC 259221430
Workflow Visualization: Kirby-Bauer Disk Diffusion

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Standardize Inoculum Lawn Create Bacterial Lawn Inoculum->Lawn MHA Prepare MHA Plate MHA->Lawn Disk Apply Compound-Impregnated Disk Lawn->Disk Incubate Invert & Incubate 16-18h at 35°C Disk->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Part III: Preliminary Safety Evaluation - In Vitro Cytotoxicity Assays

An effective antimicrobial must be selectively toxic to pathogens while exhibiting minimal harm to host cells. Therefore, early-stage cytotoxicity screening against a mammalian cell line is a critical step in drug development.[17] We employ two distinct but complementary assays to provide a more complete picture of the compound's effect on cell health.

A. MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[19][20] The amount of formazan produced is directly proportional to the number of living cells.[20]

Protocol:

  • Cell Culture: Seed a mammalian cell line (e.g., HEK293, a human embryonic kidney line) into a 96-well flat-bottom plate at a density of ~1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (cells treated with the highest concentration of DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11][18]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Reading: Measure the absorbance at ~570 nm using a microplate reader.

B. LDH Release Assay for Cytotoxicity

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[18][20] LDH is a stable enzyme that is rapidly released upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[20]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture (which includes a substrate and a tetrazolium salt).

  • Incubation and Reading: Incubate as per the manufacturer's instructions (typically 30 minutes at room temperature, protected from light). Measure the absorbance at ~490 nm.

Data Analysis and Interpretation
  • Calculate Percent Viability (MTT):

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Calculate Percent Cytotoxicity (LDH):

    • % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that results in a 50% reduction in cell viability. This is determined by plotting a dose-response curve.

  • Calculate the Selectivity Index (SI):

    • SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)

    • Causality: The SI is a crucial parameter. A high SI value (>>1) is desirable, as it indicates that the compound is significantly more toxic to the pathogen than to host cells, suggesting a wider therapeutic window.

Data Presentation: Hypothetical Cytotoxicity and Selectivity Data
AssayCell LineIC₅₀ (µg/mL)
MTTHEK293>256
LDHHEK293>256
PathogenMIC (µg/mL)Selectivity Index (IC₅₀/MIC)
S. aureus8>32
E. coli32>8

Conclusion and Strategic Outlook

This comprehensive in vitro testing cascade provides the essential primary data package for 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid. By systematically determining its MIC, evaluating its bactericidal potential, and assessing its preliminary safety profile, researchers can make an informed decision about its future development. The hypothetical data presented suggests a compound with moderate activity against Gram-positive bacteria and a favorable selectivity index, warranting further investigation.

Future steps would logically include expanding the panel of microorganisms to include clinically relevant resistant strains (e.g., MRSA, VRE), performing time-kill kinetic studies to understand the dynamics of its bactericidal activity, and initiating mechanism of action studies to identify its molecular target within the bacterial cell.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • Molecules. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • World Journal of Pharmaceutical Research. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. [Link]

  • Journal of Chemical Reviews. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • Journal of Visualized Experiments. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • ResearchGate. (n.d.). (PDF) Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]

  • The Pan African Medical Journal. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. [Link]

  • ResearchGate. (n.d.). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]

  • Australian Commission on Safety and Quality in Health Care. (n.d.). OrgTRx Quick Reference Guide – Generating CLSI and EUCAST Antibiograms. [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • JournalAgent. (2020). Transition from CLSI to EUCAST: How our antibiotic susceptibility tests will be affected. [Link]

  • SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. [Link]

  • MYCPD. (2014). CLSI vs. EUCAST. [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

Sources

Application

Application Note: Biological Profiling and Experimental Design for 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: GPCR Screening, Metabolic Disease (Type 2 Diabetes), and Pharmacological Profiling Executive Summary & Ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: GPCR Screening, Metabolic Disease (Type 2 Diabetes), and Pharmacological Profiling

Executive Summary & Pharmacological Rationale

The compound 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid represents a highly functionalized β-aryl-β-heteroaryl propanoic acid derivative. Structurally, this scaffold is a classic pharmacophore for the Free Fatty Acid Receptor 1 (FFAR1/GPR40) , a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells that mediates glucose-stimulated insulin secretion (GSIS)[1],[2].

From a structural biology perspective, the causality of this molecule's design is highly specific:

  • Propanoic Acid Moiety: Acts as the critical acidic headgroup, forming essential electrostatic interactions with basic residues (Arg183 and Arg258) in the orthosteric binding pocket of FFAR1[3],[4].

  • 1,3-Thiazol-2-yl Ring: Provides a rigid, heteroaromatic spacer that optimally orients the molecule while offering hydrogen bond acceptor capabilities.

  • 3-Bromophenyl Group: Occupies the lipophilic sub-pocket of the receptor. The heavy bromine atom enhances binding affinity through halogen bonding and hydrophobic packing[2].

  • Chiral Center (C3): Because GPCR binding is highly stereoselective, it is expected that only one enantiomer (typically the S-enantiomer in similar scaffolds) will exhibit potent agonism.

This application note details a robust, self-validating three-tier experimental workflow to evaluate this compound's efficacy, signaling bias, and translational potential as a novel antidiabetic agent.

GPR40_Pathway Ligand 3-(3-Bromophenyl)-3- (1,3-thiazol-2-yl)propanoic acid Receptor FFAR1 / GPR40 Ligand->Receptor Agonism Gq Gαq Protein Receptor->Gq Activation Arrestin β-Arrestin Recruitment Receptor->Arrestin Biased Pathway PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 GSIS Glucose-Stimulated Insulin Secretion Ca2->GSIS Amplification Internalization Receptor Internalization Arrestin->Internalization

Fig 1: FFAR1/GPR40 signaling cascade mediating glucose-stimulated insulin secretion.

Assay Cascade & Experimental Design

To establish a comprehensive pharmacological profile, we employ an orthogonal testing strategy. Activity in primary calcium assays does not always correlate perfectly with in vivo efficacy[5]; therefore, assessing signaling bias (Gq vs. β-arrestin) is critical for predicting long-term receptor desensitization and avoiding lipotoxicity-related liver issues observed in earlier FFAR1 agonists like TAK-875[3],[6].

Assay_Workflow Tier1 Tier 1: High-Throughput FLIPR Calcium Assay (Gq Coupling) Decision1 EC50 < 1 µM? Emax > 80%? Tier1->Decision1 Tier2 Tier 2: Orthogonal BRET Assay (β-Arrestin Recruitment) Decision2 Favorable Biased Profile? Tier2->Decision2 Tier3 Tier 3: In Vivo OGTT in DIO Mice (Translational Efficacy) Decision1->Tier2 Yes Decision2->Tier3 Yes

Fig 2: Three-phase experimental workflow for validating FFAR1 modulators.

Detailed Experimental Protocols

Tier 1: In Vitro Calcium Mobilization Assay (FLIPR)

Because FFAR1 is a Gαq-coupled receptor, activation triggers Phospholipase C (PLC), leading to IP3 generation and subsequent intracellular calcium release[7],[8]. The Fluorometric Imaging Plate Reader (FLIPR) assay is the gold standard for real-time kinetic measurement of this pathway[6],[9].

Materials:

  • HEK293 cells stably expressing human FFAR1 (hGPR40)[7].

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (2.5 mM).

  • Reference Agonists: TAK-875 (Fasiglifam) and GW9508[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hGPR40 cells into black-wall, clear-bottom 384-well plates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂[7].

  • Dye Loading: Remove culture media and add 20 µL/well of assay buffer (HBSS, 20 mM HEPES, 0.1% fatty-acid-free BSA) containing 4 µM Fluo-4 AM and 2.5 mM Probenecid. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature[7].

    • Causality Note: Fluo-4 AM is a lipophilic ester that crosses the cell membrane. Once inside, esterases cleave the AM group, trapping the fluorescent dye. Probenecid is strictly required to inhibit organic anion transporters (OATs). Without it, the cells would actively pump the cleaved dye out of the cytoplasm, destroying the signal-to-background ratio.

  • Compound Preparation: Prepare a 10-point dose-response curve of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid (10 µM to 0.3 nM) in assay buffer.

  • Kinetic Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject 5 µL of the compound solution and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 180 seconds[9].

System Validation & Quality Control: The assay is a self-validating system. Each plate must contain a full dose-response of TAK-875. The plate is only accepted if the Z'-factor between the max response (10 µM TAK-875) and vehicle (DMSO) is ≥ 0.5, and the EC₅₀ of TAK-875 falls within 3-fold of the historical baseline (~14 nM).

Tier 2: β-Arrestin Recruitment Assay (BRET)

To determine if the compound is a biased agonist, we measure β-arrestin recruitment. Full agonists in β-arrestin assays often correlate better with in vivo glucose lowering than pure calcium flux[5].

Materials:

  • HEK293 cells transiently co-transfected with FFAR1-Rluc8 (Renilla luciferase tag) and Venus-β-arrestin-2.

  • Coelenterazine h (luciferase substrate).

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with FFAR1-Rluc8 and Venus-β-arrestin-2 plasmids using Lipofectamine 2000. Plate in white 96-well plates and incubate for 48 hours.

  • Substrate Addition: Wash cells with PBS and add 5 µM Coelenterazine h. Incubate in the dark for 10 minutes.

    • Causality Note: Bioluminescence Resonance Energy Transfer (BRET) is used instead of traditional Western blotting because it allows real-time, live-cell monitoring of protein-protein interactions. When the receptor is activated, β-arrestin-Venus is recruited to the receptor-Rluc8, bringing the tags within 10 nm of each other, allowing non-radiative energy transfer.

  • Compound Stimulation: Add the test compound dose-response series.

  • Measurement: Read the plate on a microplate reader capable of simultaneous dual emission. Measure luminescence at 480 nm (Rluc8) and fluorescence at 535 nm (Venus).

  • Calculation: The BRET ratio is calculated as the emission at 535 nm divided by the emission at 480 nm.

Tier 3: In Vivo Oral Glucose Tolerance Test (OGTT)

To establish translational relevance, the compound is tested in Diet-Induced Obese (DIO) mice, which exhibit insulin resistance mimicking human Type 2 Diabetes[4].

Step-by-Step Methodology:

  • Preparation: Fast C57BL/6J DIO mice for 16 hours prior to the experiment.

    • Causality Note: Fasting depletes hepatic glycogen stores. This ensures that the measured blood glucose dynamics are driven strictly by the exogenous glucose challenge and the compound's potentiation of insulin secretion, eliminating background noise from endogenous gluconeogenesis.

  • Dosing: Orally administer (PO) the vehicle, test compound (e.g., 1, 3, and 10 mg/kg), or TAK-875 (10 mg/kg) 30 minutes prior to the glucose challenge[4].

  • Glucose Challenge: Administer an oral glucose load (2 g/kg).

  • Sampling: Measure blood glucose from the tail vein using a glucometer at time points -30 (pre-dose), 0 (glucose load), 15, 30, 60, and 120 minutes[4].

  • Insulin Measurement: Collect 20 µL of blood at 0 and 15 minutes to measure plasma insulin via ELISA, confirming the GSIS mechanism[10].

Data Presentation & Expected Outcomes

All quantitative data must be consolidated to evaluate the compound's profile against established benchmarks. A successful candidate will demonstrate sub-micromolar potency in the FLIPR assay and significant reduction in the glucose Area Under the Curve (AUC) during the OGTT[10],[4].

Table 1: Representative Profiling Summary for FFAR1 Modulators

Compound / TreatmentFLIPR Ca²⁺ EC₅₀ (nM)FLIPR Emax (%)*β-Arrestin EC₅₀ (nM)OGTT Glucose AUC Reduction (%)**
3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid TBD (Target: < 100)TBD (Target: > 80)TBDTBD (Target: > 25%)
TAK-875 (Positive Control) 14.2 ± 2.1100210.5 ± 15.232.4 ± 4.1
GW9508 (Reference Agonist) 45.0 ± 5.585> 100018.5 ± 3.2
Vehicle (DMSO / Methylcellulose) N/A0N/A0.0

*Emax is normalized to the maximal response of TAK-875. **AUC reduction calculated relative to the vehicle control group over the 120-minute OGTT period.

References

  • Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. PubMed.
  • Seven Transmembrane-spanning Receptors for Free Fatty Acids as Therapeutic Targets for Diabetes Mellitus: Pharmacological, Phylogenetic, and Drug Discovery Aspects. PMC.
  • Identification of fused-ring alkanoic acids with improved pharmacokinetic profiles that act as G protein-coupled receptor 40/free fatty acid receptor 1 agonists. PubMed.
  • Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. PMC.
  • A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes. PMC.
  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. PMC.
  • Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. PMC.
  • Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. PMC.
  • A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PMC.
  • Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted Thiazole Propanoic Acids

Welcome to the technical support center for the synthesis of substituted thiazole propanoic acids. As a Senior Application Scientist, I have designed this guide to provide practical, field-tested insights into the common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted thiazole propanoic acids. As a Senior Application Scientist, I have designed this guide to provide practical, field-tested insights into the common challenges you may encounter. This resource is structured in a question-and-answer format to directly address specific experimental issues, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Troubleshooting Guide

This section addresses the most frequent and critical problems encountered during the synthesis, from initial ring formation to the final hydrolysis step.

Issue 1: Low or No Yield in the Hantzsch Thiazole Synthesis

Question: My Hantzsch reaction to form the thiazole ester intermediate is resulting in a very low yield or is failing completely. My TLC plate shows mostly unreacted starting materials. What are the critical parameters I should investigate?

Answer: This is a classic challenge often rooted in reaction kinetics and conditions. The Hantzsch synthesis, while robust, requires careful optimization.[1] Let's break down the key factors:

  • Reaction Temperature and Time: The condensation reaction often requires an initial energy input to overcome the activation barrier.[2]

    • Causality: The initial SN2 reaction between the thioamide and the α-haloketone, followed by intramolecular cyclization and dehydration, may be slow at room temperature.[1][2]

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol or methanol is a common and effective strategy.[3]

      • Monitor Progress: Do not rely on a fixed reaction time. Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent. Extend the reaction time until no further change is observed.[4]

  • Solvent Selection: The solvent plays a crucial role in solvating reactants and intermediates, directly impacting reaction rates.

    • Causality: Polar protic solvents like ethanol or methanol are standard because they effectively dissolve both the thioamide and the α-haloketone starting materials.[3]

    • Solution:

      • Standard Solvents: Ensure you are using a suitable solvent. Ethanol is the most common and reliable choice.

      • Solvent Screening: If standard solvents fail, consider screening alternatives. For certain substrates, solvent-free conditions or the use of microwave irradiation have been shown to dramatically increase yields and reduce reaction times.[3][5]

  • Purity of Starting Materials: The Hantzsch reaction is sensitive to impurities, which can lead to competing side reactions.

    • Causality: Impurities in the α-haloketone can lead to self-condensation or other undesired pathways. Contaminants in the thioamide can inhibit the reaction.[3]

    • Solution:

      • Verify Purity: Confirm the purity of your α-haloketone and thioamide/thiourea via NMR or melting point analysis.

      • Purify if Necessary: Recrystallize the thioamide or distill the α-haloketone if purity is questionable.

Issue 2: The Ester Hydrolysis to Propanoic Acid is Stagnant or Incomplete

Question: I have successfully synthesized my substituted thiazole propanoate ester, but the final hydrolysis step to the carboxylic acid is not working. I'm using NaOH in ethanol/water, but the reaction is either very slow or stalls completely. What can I do?

Answer: Ester hydrolysis, or saponification, can be deceptively challenging, especially with sterically hindered substrates or when the thiazole ring contains sensitive functional groups. The issue often lies with the nucleophilicity of the hydroxide ion and the steric accessibility of the ester's carbonyl carbon.[6]

  • Steric Hindrance: The substituents on your thiazole ring or on the ester itself may be physically blocking the approach of the hydroxide ion.

    • Causality: Bulky groups near the ester functionality create steric hindrance, which dramatically slows the rate of nucleophilic attack on the carbonyl carbon.[6]

    • Solution:

      • Switch to Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH for hydrolyzing hindered esters. The smaller lithium cation coordinates more effectively with the carbonyl oxygen, increasing its electrophilicity and facilitating the attack by the hydroxide anion.[7]

      • Prolonged Reaction Time/Increased Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and allow it to stir for an extended period (24-48 hours), monitoring by TLC. Be cautious, as excessive heat can potentially degrade the thiazole ring.

  • Solubility Issues: Poor solubility of the ester in the aqueous base can lead to a slow, diffusion-controlled reaction.

    • Causality: The reaction can only occur at the interface between the organic and aqueous phases if the substrate is not fully dissolved.

    • Solution:

      • Use a Co-solvent: Employ a solvent system like Tetrahydrofuran (THF) and water. THF is an excellent organic solvent that is miscible with water, creating a single homogeneous phase for the reaction to proceed efficiently.[7]

      • Non-Aqueous Hydrolysis: For extremely difficult cases, consider a non-aqueous system. A protocol using NaOH in a MeOH/CH₂Cl₂ (1:9) mixture has been shown to be effective for hydrolyzing very resistant esters under mild, room-temperature conditions.[6]

Issue 3: My Final Product is Impure and Difficult to Purify

Question: After the workup, my thiazole propanoic acid is an oily solid and my NMR shows multiple impurities. Recrystallization isn't working well. What are my options?

Answer: Purification is a critical final step. The acidic nature of your product and the basicity of the thiazole nitrogen offer unique purification handles.

  • Ineffective Recrystallization: This usually points to an incorrect solvent choice or the presence of impurities with similar solubility profiles.

    • Causality: For effective recrystallization, the desired compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent, while impurities should remain soluble at all temperatures.

    • Solution:

      • Systematic Solvent Screening: Test a range of solvents with varying polarities. See the table below for common choices.[8]

      • Use a Solvent/Anti-solvent System: Dissolve your crude product in a minimal amount of a "good" solvent (e.g., methanol or THF) at room temperature. Then, slowly add a "poor" solvent (an anti-solvent like water or hexane) dropwise until the solution becomes persistently cloudy. Allow it to stand and crystallize.[8]

  • Persistent Impurities: If recrystallization fails, more robust methods are needed.

    • Solution:

      • Acid-Base Extraction: This technique leverages the different pKa values of your product and potential impurities.

        • Dissolve the crude material in an organic solvent like ethyl acetate.

        • Extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product will move to the aqueous layer as its carboxylate salt, leaving neutral organic impurities behind.

        • Separate the layers. Carefully acidify the aqueous layer with cold 1M HCl until the product precipitates out (pH ~2-3).

        • Filter, wash with cold water, and dry the purified solid.

      • Silica Gel Chromatography: This is a last resort for very challenging separations. Use a mobile phase that is sufficiently acidic (e.g., dichloromethane with 1-2% acetic or formic acid) to ensure the carboxylic acid is protonated and elutes as a sharp band.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare substituted thiazole propanoic acids?

A1: The most prevalent and versatile pathway involves a two-step sequence. First, a substituted thiazole propanoate ester is synthesized via the Hantzsch thiazole synthesis .[1][9] This involves the cyclocondensation of an α-haloketone with a thioamide or thiourea derivative that contains the propanoate ester moiety. The second step is the saponification (hydrolysis) of the resulting ester to yield the final propanoic acid.[10] This route is highly adaptable to a wide range of substituents.

Q2: How do I choose the appropriate α-haloketone and thio-reagent for my target molecule?

A2: The choice of these starting materials directly dictates the substitution pattern on the final thiazole ring.

  • The α-haloketone (R¹-C(O)CH₂X) determines the substituent at the C4 position of the thiazole ring (R¹).

  • The thioamide (R²-C(S)NH₂) determines the substituent at the C2 position (R²). If you use thiourea, you will get a 2-aminothiazole.[11]

  • The substituent at the C5 position is typically introduced via the α-haloketone starting material (e.g., using an α-halo-β-ketoester).

Q3: Are there viable alternatives to the Hantzsch synthesis for creating the thiazole ring?

A3: Yes, though they are often less general. The Cook-Heilbron synthesis produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide.[5][12] The Gabriel synthesis involves the reaction of an α-acylaminoketone with phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[11][12] However, these methods often suffer from drawbacks such as lower yields or the use of harsh, odorous reagents, making the Hantzsch synthesis the preferred method for most applications.[12]

Q4: What are the best analytical techniques for monitoring these reactions?

A4:

  • Thin Layer Chromatography (TLC): This is the workhorse for monitoring reaction progress. It allows you to quickly visualize the consumption of starting materials and the formation of the product. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your intermediates and the final product. The aromatic protons on the thiazole ring have characteristic chemical shifts, typically between 7.2 and 8.8 ppm.[12][13]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of your product, which is a critical piece of data for structure verification.

Part 3: Data & Visualizations

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Hantzsch Synthesis

ParameterCommon IssueRecommended Action
Temperature Reaction is too slow at room temperature.Heat the reaction, typically to reflux in ethanol. Monitor for potential decomposition at higher temperatures.[4]
Reaction Time Reaction has not reached completion.Monitor by TLC until starting materials are consumed. Do not rely on a fixed time.[4]
Solvent Poor solubility of reactants.Use polar protic solvents like ethanol or methanol. Consider screening other solvents for difficult substrates.[3]
Reagent Purity Impurities are causing side reactions.Verify purity of α-haloketone and thioamide. Purify starting materials if necessary.[3]
Workup Procedure Product is lost during isolation.Ensure the solution is neutralized to precipitate the product. If it remains dissolved, perform an extraction.[3]

Table 2: Common Solvents for Recrystallization of Thiazole Derivatives [8]

Solvent ClassExamplesPolarityNotes
Alcohols Methanol, Ethanol, IsopropanolHighGood for dissolving at high temperatures, but check solubility when cold.
Esters Ethyl AcetateMediumA versatile solvent, often used in combination with hexanes.
Ethers Tetrahydrofuran (THF), Diethyl EtherMediumCan be effective, but watch for peroxides.
Hydrocarbons Hexanes, HeptaneLowOften used as the "anti-solvent" to induce crystallization.
Aqueous Water, Acetic Acid/Water mixturesHighUseful for polar compounds, especially salts or carboxylic acids.
Experimental Workflows & Diagrams

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification a α-Haloketone + Thioamide Derivative b Hantzsch Cyclization (Heat, Ethanol) a->b c Crude Thiazole Propanoate Ester b->c d Saponification (e.g., LiOH, THF/H₂O) c->d e Crude Thiazole Propanoic Acid d->e f Purification (Recrystallization or Acid-Base Extraction) e->f g Pure Substituted Thiazole Propanoic Acid f->g

Caption: General workflow for the synthesis of substituted thiazole propanoic acids.

G start Low Yield Observed in Hantzsch Synthesis q1 Is the reaction monitored by TLC? start->q1 a1_yes Reaction Incomplete: - Extend reaction time - Increase temperature q1->a1_yes Yes a1_no Start monitoring with TLC q1->a1_no No q2 Are starting materials pure? a1_yes->q2 a1_no->q1 a2_yes Review workup: - Check pH after neutralization - Consider extraction if product is soluble q2->a2_yes Yes a2_no Purify starting materials (Recrystallize/Distill) q2->a2_no No

Sources

Optimization

optimizing reaction conditions for Hantzsch thiazole synthesis

Welcome to the Technical Support Center for Hantzsch Thiazole Synthesis. Designed for researchers, synthetic chemists, and drug development professionals, this guide bypasses generic advice to provide field-proven protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hantzsch Thiazole Synthesis. Designed for researchers, synthetic chemists, and drug development professionals, this guide bypasses generic advice to provide field-proven protocols, quantitative optimization data, and mechanistic troubleshooting strategies.

As a Senior Application Scientist, my goal is to ensure your syntheses are not just reproducible, but logically sound. We will explore the causality behind experimental choices so you can adapt these self-validating systems to your specific substrates.

Mechanistic Overview

First reported in 1887, the Hantzsch thiazole synthesis remains the premier method for constructing the 1,3-thiazole pharmacophore[1]. The reaction is a cyclocondensation between an α-haloketone and a thioamide (or thiourea)[2]. Understanding the step-by-step mechanism is critical for troubleshooting, as each intermediate stage is susceptible to specific side reactions.

MechanisticPathway Start α-Haloketone + Thioamide SN2 Step 1: SN2 S-Alkylation (Displacement of Halide) Start->SN2 Taut Step 2: Tautomerization (Thioamide to Imine) SN2->Taut Cyclization Step 3: Intramolecular Cyclization (Imine N attacks Carbonyl C) Taut->Cyclization Dehydration Step 4: Dehydration (Loss of H2O) Cyclization->Dehydration Product Substituted Thiazole Product Dehydration->Product

Mechanistic pathway of the Hantzsch thiazole synthesis.

Validated Experimental Protocols

Standard reflux conditions often suffer from long reaction times and thermal degradation. The following protocols are self-validating systems optimized for high yield and purity.

Protocol A: Microwave-Assisted Synthesis (High Yield, Rapid)

Causality: Microwave irradiation provides direct dielectric heating, which rapidly accelerates the initial S-alkylation and subsequent cyclization steps while minimizing the thermal degradation often seen in prolonged reflux[3]. Methodology:

  • Preparation: In a microwave reactor vial, combine the α-haloketone (1.0 equivalent) and the thioamide/thiourea (1.1 equivalents)[4].

  • Solvation: Add methanol to achieve a concentration of ~0.5 M. Methanol is preferred due to its high microwave loss tangent, allowing efficient energy transfer.

  • Irradiation: Seal the vial and irradiate in a microwave synthesizer at 90–100 °C for 15–30 minutes[3].

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active α-haloketone spot confirms reaction completion.

  • Work-up: Cool the vial to room temperature. Pour the mixture into a 5% aqueous sodium carbonate (Na₂CO₃) solution[5]. This neutralizes the generated hydrohalic acid, forcing the free-base thiazole to precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Protocol B: Green Chemistry - Deep Eutectic Solvent (DES) Method

Causality: Deep eutectic solvents, such as Choline Chloride/Glycerol (ChCl/Gly), act as both a green solvent and a hydrogen-bond-donating catalyst. The DES activates the carbonyl carbon, facilitating the intramolecular cyclization step without the need for toxic volatile organic solvents[6]. Methodology:

  • DES Preparation: Mix Choline Chloride and Glycerol in a 1:2 molar ratio. Heat at 80 °C with stirring until a clear, homogeneous liquid forms[6].

  • Reaction: Add the α-haloketone (1.0 eq) and thiourea (1.0 eq) directly to the DES.

  • Heating: Stir the mixture at 80 °C for 1–2 hours.

  • Self-Validation Check: The mixture will initially become homogeneous and may begin to precipitate the product as the reaction reaches completion.

  • Work-up: Add distilled water to the reaction flask to fully precipitate the thiazole derivative. Filter and wash with water.

  • Recycling: The aqueous DES filtrate can be evaporated under reduced pressure to recover and reuse the solvent system for subsequent runs[6].

Optimization Data Summary

When scaling up or modifying substrates, reference the following table to select the most appropriate energy source and solvent system.

MethodSolvent SystemCatalyst / AdditiveTemp (°C)TimeAvg. Yield (%)Key Advantage
Conventional Methanol / EthanolNoneReflux (65)2–8 h75–85%Standard baseline, accessible equipment[4]
Microwave MethanolNone90–10015–30 min90–95%Rapid kinetics, high purity profiles[3]
Ultrasound Water / EthanolLipase or NoneRoom Temp1–2 h85–90%Energy efficient, prevents thermal breakdown[7]
Green (DES) ChCl/GlycerolNone (DES acts as cat.)801–2 h88–92%Eco-friendly, solvent is easily recyclable[6]
Solid-Supported Solvent-freeSilica-supported Tungstosilicic Acid11030 min>90%Easy catalyst recovery via simple filtration[8]

Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Low Yield / Impure Product Check1 Check TLC: Starting Material Left? Issue->Check1 Yes1 Increase Temp / Microwave or Change Solvent Check1->Yes1 Yes No1 Check for Side Products Check1->No1 No SideProd Dehalogenation / Bis-thiazole? No1->SideProd FixSide Optimize Stoichiometry or Lower Temperature SideProd->FixSide Identified

Troubleshooting logic for low yield and impurities in Hantzsch thiazole synthesis.

Q1: My reaction yield is consistently low, and TLC shows unreacted α-haloketone. How do I force completion? A1: Low yields with unreacted starting materials usually indicate an activation energy barrier or poor solubility. Causality: The initial SN₂ attack requires the thioamide sulfur to be sufficiently nucleophilic[9]. If your thioamide is electron-deficient (e.g., heavily substituted with electron-withdrawing groups), the reaction will stall. Solution: Switch to a microwave-assisted protocol (90 °C for 30 mins) to overcome the activation barrier[3]. Alternatively, switch to a polar protic solvent like ethanol or a Deep Eutectic Solvent (DES) which stabilizes the transition state via hydrogen bonding[6].

Q2: I am observing a significant amount of dehalogenated ketone side-product. What causes this and how do I prevent it? A2: Dehalogenation occurs when the thioamide sulfur attacks the halogen atom (halogenophilic attack) instead of the α-carbon. Causality: This is typically driven by steric hindrance at the α-carbon (e.g., highly substituted haloketones) or the use of overly soft nucleophiles in highly polar aprotic solvents. Solution: Ensure you are using an α-bromoketone rather than an α-iodoketone, as iodine is much more prone to halogenophilic attack. Lowering the reaction temperature and using a protic solvent (which solvates the leaving group and favors standard SN₂) will mitigate this issue.

Q3: The product is forming, but it is heavily contaminated with an isomeric impurity (e.g., 2-imino-2,3-dihydrothiazole). A3: This is an isomerization/tautomerization issue. Causality: Under strongly acidic conditions (hydrohalic acid is generated stoichiometrically during the reaction), the intermediate may fail to fully dehydrate into the aromatic thiazole, or it may trap kinetically as the imino isomer[5]. Solution: Maintain neutral or slightly basic conditions. Adding a mild base like NaHCO₃ to the reaction mixture, or using a basic ionic liquid/DES, can sponge the generated acid and drive the thermodynamic formation of the fully aromatic thiazole[5].

Q4: How do I resolve difficulties in product isolation when the thiazole doesn't precipitate upon cooling? A4: Causality: Thiazoles with highly polar substituents (e.g., amines, hydroxyls) may remain soluble in alcohols even at low temperatures. Furthermore, they often exist as highly soluble hydrohalide salts in the crude mixture. Solution: Employ an anti-solvent precipitation strategy. Pour the methanolic reaction mixture into a 5% aqueous sodium carbonate solution[5]. The basic water neutralizes the hydrobromide/hydrochloride salt of the thiazole to its free base, drastically reducing its aqueous solubility and forcing immediate precipitation.

References

  • "Technical Support Center: Optimizing Hantzsch Thiazole Synthesis", BenchChem. 4

  • "Hantzsch Thiazole Synthesis", SynArchive. 2

  • "Hantzsch Thiazole Synthesis Mechanism", Scribd. 9

  • "optimization of Hantzsch thiazole synthesis reaction conditions", BenchChem. 5

  • "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol...", PMC. 3

  • "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst", PMC. 8

  • "Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies", PMC.1

  • "A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent", RSC Publishing. 6

  • "Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives...", RSC Publishing. 7

Sources

Troubleshooting

Technical Support Portal: Troubleshooting Solubility for 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid

Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I have designed this portal to help you systematically diagnose and resolve the unique solubility challenges associated with 3-(3-Bromophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I have designed this portal to help you systematically diagnose and resolve the unique solubility challenges associated with 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid. This guide bypasses generic advice, focusing instead on the specific physicochemical causality of this molecule to ensure your assay data is robust, reproducible, and free of artifactual interference.

Compound Profiling & Causality of Solubility Limitations

Q: Why does 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid precipitate so easily in standard biochemical assays?

A: The solubility liabilities of this compound stem from the thermodynamic conflict between its highly lipophilic core and the aqueous assay environment. While the propanoic acid moiety provides a polar handle, the bulky 3-bromophenyl ring and the 1,3-thiazole core drive strong hydrophobic interactions.

When you dilute the compound from a 100% DMSO stock into an aqueous buffer, the local dielectric constant drops rapidly. If the buffer pH is not strictly maintained above the carboxylic acid's pKa (~4.5), the molecule remains unionized. This drastically reduces its hydration energy, triggering rapid nucleation and amorphous precipitation—a classic failure of kinetic solubility[1],[2].

Table 1: Physicochemical Drivers of Solubility
Structural FeatureProperty ContributionAssay Implication & Causality
Propanoic Acid pKa ~ 4.5Requires buffer pH ≥ 6.5 for full ionization. Deprotonation is mandatory to prevent hydrophobic collapse[3].
1,3-Thiazole Ring Weak Base (pKa ~ 2.5)Remains neutral at physiological pH; contributes to overall lipophilicity and potential π-π stacking aggregation.
3-Bromophenyl Group High Lipophilicity (LogP driver)Drives micellization, non-specific binding to polystyrene microplates, and amorphous precipitation.

Diagnostic Decision Tree

Q: How should I systematically diagnose precipitation issues before running my assay?

A: Use the following decision tree to evaluate the kinetic solubility of your system. Do not rely solely on visual inspection; micro-precipitates often scatter light without being visible to the naked eye, leading to false-positive assay readouts (e.g., artifactual enzyme inhibition via aggregate sequestration)[4].

SolubilityTroubleshooting Start Dilute DMSO Stock into Assay Buffer Check Assess Precipitation (Nephelometry / DLS) Start->Check Soluble Proceed to Biochemical Assay Check->Soluble Clear Insoluble Precipitation Detected (Kinetic Crash) Check->Insoluble Cloudy/Aggregates CheckPH Verify Buffer pH (Target: pH 7.4 - 8.0) Insoluble->CheckPH AdjustPH Deprotonate Carboxyl (Increase pH) CheckPH->AdjustPH pH < 6.0 AddExcipient Add Solubilizers (HP-β-CD / Tween-20) CheckPH->AddExcipient pH ≥ 7.4 AdjustPH->Check AddExcipient->Check

Workflow for diagnosing and resolving kinetic solubility issues of the target compound.

Troubleshooting Guides & Excipient Strategies

Q: My compound crashes out immediately upon addition to the HEPES buffer. How can I prevent this "DMSO crash"?

A: This occurs because the compound exceeds its kinetic solubility limit during the abrupt solvent transition[2]. To mitigate this, implement two strategies:

  • Pre-dilution: Do not spike 100% DMSO stock directly into the final aqueous volume. Perform an intermediate dilution cascade (e.g., 100% DMSO → 50% DMSO/Water → Assay Buffer) to ease the solvent transition.

  • Host-Guest Complexation: The 3-bromophenyl group is an excellent candidate for inclusion complexation. Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic aromatic ring within its cavity. This shields the lipophilic surface from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility[5],[6].

Table 2: Recommended Solubilizing Agents for the Target Compound
Solubilizing AgentRecommended Conc.Mechanism of ActionAssay Compatibility
DMSO ≤ 2% (v/v)Co-solvent; disrupts solute-solute crystalline lattice interactions.High (Monitor enzyme tolerance)
HP-β-CD 1% - 5% (w/v)Inclusion complexation of the bromophenyl ring[6].High (Does not denature proteins)
Tween-20 0.01% - 0.05% (v/v)Micellar solubilization; reduces surface tension.Moderate (May interfere with lipids)
BSA 0.1% (w/v)Carrier protein; binds lipophilic molecules to prevent plasticware adhesion.High (May reduce free drug conc.)

Self-Validating Experimental Protocol: Kinetic Solubility Assessment

Q: How can I definitively prove that my compound is fully dissolved before initiating a high-throughput screen?

A: You must implement a self-validating kinetic solubility assay using Nephelometry coupled with LC-MS/MS. This closed-loop system ensures that the concentration you think you are testing is the actual concentration in solution[1],[4].

Step-by-Step Methodology: Nephelometry & LC-MS/MS Validation Rationale: Nephelometry provides a rapid optical readout of insoluble particulates, while LC-MS/MS quantifies the exact soluble fraction. If the LC-MS/MS concentration matches the theoretical concentration and nephelometry shows no scattering, the system is validated.

  • Stock Preparation: Prepare a 10 mM stock of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid in anhydrous DMSO.

  • Buffer Preparation: Prepare the target assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Critical Step: Ensure the pH is strictly ≥ 7.4 to guarantee the propanoic acid moiety is in its deprotonated (carboxylate) state.

  • Serial Dilution: Create a 10-point concentration curve (e.g., 100 µM down to 0.1 µM) by spiking the DMSO stock into the assay buffer. Maintain a constant 1% (v/v) DMSO final concentration across all wells.

  • Equilibration: Shake the microplate at 300 RPM for 2 hours at room temperature to allow the kinetic state to stabilize[2].

  • Nephelometric Readout: Read the plate using a laser nephelometer. An increase in light scattering relative to the vehicle control (1% DMSO in buffer) indicates the onset of precipitation[4].

  • Phase Separation: Transfer the mixture to a filter plate (0.22 µm PTFE membrane) or centrifuge at 10,000 x g for 15 minutes to physically separate amorphous precipitates from the soluble fraction.

  • Quantification: Dilute the filtrate 10x in acetonitrile/water (50:50) to prevent any subsequent precipitation during analysis. Analyze via LC-MS/MS against a standard curve prepared in 100% DMSO[1].

  • Validation Check: The protocol is validated if the measured concentration in the filtrate equals the nominal spiked concentration at the highest nephelometry-negative well.

Frequently Asked Questions (FAQs)

Q: Does the order of addition matter when preparing my assay master mix? A: Absolutely. Always add the compound to a buffer that already contains your chosen solubilizers (e.g., HP-β-CD or Tween-20). If you add the compound to a bare buffer and attempt to "rescue" it by adding Tween-20 later, the amorphous aggregates formed by the bromophenyl group will be thermodynamically trapped and will not spontaneously resolubilize.

Q: I adjusted the pH to 8.0, but I am still seeing precipitation at 50 µM. Why? A: While pH 8.0 ensures the propanoic acid is fully ionized, the hydrophobic surface area of the bromophenyl-thiazole core is still substantial. Once the concentration exceeds the critical micelle concentration (CMC) or the kinetic solubility limit, hydrophobic collapse occurs despite the charged carboxylate. You must introduce a carrier (like 0.1% BSA) or an inclusion agent (like HP-β-CD) to mask the lipophilic core[5].

Q: Can I use thermodynamic solubility data to guide my biochemical assay design? A: No. Thermodynamic solubility involves incubating excess solid compound in buffer for 24-72 hours to reach equilibrium[1]. Biochemical assays rely on kinetic solubility—the temporary, metastable solubility achieved when diluting a DMSO stock into water. Kinetic solubility is highly sensitive to the dilution rate, mixing speed, and solvent gradients, and is often lower than thermodynamic solubility for crystalline compounds[2].

References

  • [1] Title: 1 | Source: bioduro.com

  • [2] Title:2 | Source: wuxiapptec.com

  • [4] Title: 4 | Source: enamine.net

  • [3] Title:3 | Source: nih.gov

  • [5] Title:5 | Source: nih.gov

  • [6] Title:6 | Source: imrpress.com

Sources

Optimization

Technical Support Center: Stability of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid

Welcome to the technical support center for 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical infor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. As there is limited specific public data on this molecule, this guide is built upon established principles of chemical stability, drawing insights from the behavior of its core functional groups: the bromophenyl ring, the thiazole heterocycle, and the propanoic acid chain.

I. Compound Overview and General Stability Considerations

3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid is a molecule possessing several functionalities that can influence its stability in solution. The aromatic bromophenyl group is generally stable but can be susceptible to photodecomposition. The thiazole ring, an aromatic heterocycle, is relatively stable but can undergo hydrolysis under certain pH conditions.[1][2] The propanoic acid moiety introduces a carboxylic acid group, making the molecule's solubility and stability pH-dependent.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The main factors influencing the stability of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid in solution are pH, temperature, light exposure, and the presence of oxidizing agents. Each of these factors can promote specific degradation pathways. For instance, extremes in pH can lead to hydrolysis of the thiazole ring, while exposure to UV light can cause debromination of the phenyl ring.[3]

Q2: What are the recommended storage conditions for stock solutions?

A2: To maximize the shelf-life of stock solutions, it is recommended to:

  • Use a suitable solvent: Dimethyl sulfoxide (DMSO) or ethanol are generally good choices for initial stock solutions due to their ability to dissolve a wide range of organic molecules and their relative inertness.

  • Store at low temperatures: Aliquot stock solutions into smaller volumes and store them at -20°C or -80°C to minimize thermal degradation.[4]

  • Protect from light: Store solutions in amber vials or wrap vials in aluminum foil to prevent photodecomposition.

Q3: Is this compound susceptible to oxidation?

A3: While the core structure is not exceptionally prone to oxidation, the presence of the electron-rich thiazole and bromophenyl rings suggests that strong oxidizing agents could potentially lead to degradation. It is advisable to avoid solutions containing strong oxidants unless they are a required part of the experimental design.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I am observing a decrease in the concentration of my compound over time in an aqueous buffer.

Potential Cause Explanation Troubleshooting Steps
Hydrolysis The thiazole ring can be susceptible to hydrolysis, particularly at acidic or basic pH.[2][5] This can lead to ring-opening and loss of the parent compound.1. pH Optimization: Determine the optimal pH range for stability by conducting a pH-stability study. Prepare buffers at various pH values (e.g., pH 3, 5, 7.4, 9) and monitor the compound's concentration over time using a stability-indicating method like HPLC. 2. Buffer Selection: Use buffers with minimal catalytic activity. Phosphate and citrate buffers are generally good starting points.
Precipitation The compound may have limited solubility in your aqueous buffer, leading to precipitation over time, which can be mistaken for degradation.1. Solubility Assessment: Determine the solubility of the compound in your chosen buffer. 2. Co-solvent Addition: If solubility is an issue, consider adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to your buffer to improve solubility. Ensure the co-solvent is compatible with your experimental system.
Adsorption The compound may adsorb to the surface of your storage container (e.g., plastic tubes).1. Container Material: Use low-adsorption plasticware or glass vials for storage. 2. Surfactant Addition: In some cases, adding a very small amount of a non-ionic surfactant (e.g., Tween-20) can help to reduce non-specific binding.

Issue 2: I am seeing the appearance of new peaks in my chromatogram after exposing my samples to light.

Potential Cause Explanation Troubleshooting Steps
Photodecomposition Aromatic bromine compounds can be susceptible to photodecomposition, where the carbon-bromine bond is cleaved upon exposure to light, particularly UV light.[3][6] This can lead to the formation of debrominated impurities.1. Light Protection: Conduct all experiments under low-light conditions or by using amber-colored labware. 2. Photostability Study: To confirm photolability, expose a solution of your compound to a controlled light source (e.g., a photostability chamber) and compare it to a control sample kept in the dark. Analyze both samples by HPLC to monitor for the appearance of degradation products.

IV. Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8][9]

Objective: To identify potential degradation pathways of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid under various stress conditions.

Materials:

  • 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acid and base hydrolysis samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: pH-Stability Profile

Objective: To determine the pH range where the compound is most stable.

Procedure:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Spike the compound into each buffer to a final concentration of approximately 10 µg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) and protected from light.

  • Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH. Calculate the degradation rate constant at each pH to identify the pH of maximum stability.

V. Visualizations

G cluster_0 Potential Degradation Pathways Compound 3-(3-Bromophenyl)-3- (1,3-thiazol-2-yl)propanoic acid Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Photodecomposition Photodecomposition (UV/Visible Light) Compound->Photodecomposition Oxidation Oxidation Compound->Oxidation Degradant1 Ring-Opened Products Hydrolysis->Degradant1 Degradant2 Debrominated Products Photodecomposition->Degradant2 Degradant3 Oxidized Products Oxidation->Degradant3

Caption: Potential degradation pathways for the compound.

G cluster_1 Troubleshooting Workflow for Compound Instability start Observation: Compound Instability check_precipitation Is there visible precipitate? start->check_precipitation check_light Was the sample exposed to light? check_precipitation->check_light No solubility_issue Action: Increase solubility (e.g., co-solvent) check_precipitation->solubility_issue Yes check_ph What is the pH of the solution? check_light->check_ph No photodegradation_issue Action: Protect from light check_light->photodegradation_issue Yes hydrolysis_issue Action: Adjust pH to optimal range check_ph->hydrolysis_issue end Problem Resolved solubility_issue->end photodegradation_issue->end hydrolysis_issue->end

Caption: Troubleshooting workflow for compound instability.

VI. References

  • Thiazole - Wikipedia. Available at: [Link]

  • Staś, M., et al. (2018). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 50(4), 487-501. Available at: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4696-4705. Available at: [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2020). Molecules, 25(21), 5028. Available at: [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (2018). Journal of Agricultural and Food Chemistry, 66(10), 2459-2466. Available at: [Link]

  • The degradation of propionyl‐CoA. ResearchGate. Available at: [Link]

  • Water solubility and partitioning behavior of brominated phenols. (2004). Environmental Toxicology and Chemistry, 23(6), 1373-1379. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 159-166. Available at: [Link]

  • Propionic acid - Wikipedia. Available at: [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Journal of Biomolecular Structure and Dynamics, 41(8), 2826-2840. Available at: [Link]

  • Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. (1981). Journal of the American Chemical Society, 103(1), 159-163. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2021). Pharmaceutical Technology, 45(3). Available at: [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal, 1(2). Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available at: [Link]

  • The thermal decomposition of propionic acid. (1968). Journal of the Chemical Society B: Physical Organic, 1163-1167. Available at: [Link]

  • Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. (2016). ACS Catalysis, 6(2), 940-947. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2022). Molecules, 27(19), 6542. Available at: [Link]

  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (2007). Tetrahedron Letters, 48(32), 5639-5641. Available at: [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024). Molbank, 2024(3), M1880. Available at: [Link]

  • Propionic acid accumulation and degradation during restart of a full-scale anaerobic biowaste digester. (2007). Water Research, 41(1), 125-134. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). Molecules, 19(9), 13639-13655. Available at: [Link]

  • Emerging Strategies for Enhancing Propionate Conversion in Anaerobic Digestion: A Review. (2023). Fermentation, 9(5), 448. Available at: [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024). Molbank, 2024(3), M1880. Available at: [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). Catalysts, 11(6), 698. Available at: [Link]

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Troubleshooting

overcoming resistance in antimicrobial assays with thiazole compounds

Welcome to the Thiazole Antimicrobial Assay Support Center . This comprehensive guide is designed for researchers, scientists, and drug development professionals working to overcome antimicrobial resistance (AMR) using t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiazole Antimicrobial Assay Support Center . This comprehensive guide is designed for researchers, scientists, and drug development professionals working to overcome antimicrobial resistance (AMR) using thiazole-based scaffolds.

As a Senior Application Scientist, I have structured this center to move beyond basic troubleshooting. Here, we address the causality behind assay failures, explain the mechanistic rationale of experimental choices, and provide self-validating protocols to ensure your data is robust, reproducible, and publication-ready.

Mechanistic Grounding: Why Thiazoles Overcome Resistance

To troubleshoot an assay, you must first understand how your compound interacts with the pathogen. Thiazole scaffolds (1,3-thiazole) possess a unique electronic structure. The sulfur atom contains low-lying C–S σ* orbitals, creating regions of low electron density (σ-holes) that enhance binding affinity to bacterial targets like DNA gyrase and topoisomerase IV[1].

Furthermore, their amphiphilic nature allows them to embed into and permeabilize bacterial cell membranes[2]. Crucially, specific thiazole derivatives act as Efflux Pump Inhibitors (EPIs). By blocking pumps like NorA in Staphylococcus aureus, they prevent the extrusion of co-administered antibiotics, restoring intracellular drug concentrations and eradicating multidrug-resistant strains (MRSA)[3].

MOA T Thiazole Derivative Mem Cell Membrane Permeabilization T->Mem EPI NorA Efflux Pump Inhibition T->EPI Gyr DNA Gyrase / Topo IV Inhibition T->Gyr Bio Biofilm Matrix Disruption T->Bio Death Bacterial Cell Death (MRSA Eradication) Mem->Death Acc Increased Antibiotic Accumulation EPI->Acc Gyr->Death Bio->Death Acc->Death

Multifactorial mechanisms of thiazole derivatives in overcoming MRSA resistance.

Troubleshooting & FAQs

Q1: My MRSA broth microdilution assays show highly variable Minimum Inhibitory Concentrations (MICs) between replicates. What is causing this? Causality & Solution: Thiazole derivatives are often highly lipophilic. When introduced into aqueous assay media (like Mueller-Hinton or BHI broth), they can precipitate over the 24-hour incubation period, leading to artificially high or inconsistent MIC readings. Actionable fix: Ensure the final concentration of your primary solvent (DMSO) does not exceed 1-2% (v/v) in the well. To stabilize the compound in solution without affecting bacterial growth, supplement your media with 0.002% to 3.0% Polysorbate 80 (Tween 80)[4]. Always run a vehicle-only control to validate that the solvent system itself is not inhibiting bacterial growth.

Q2: How do I definitively differentiate whether my thiazole compound is directly bactericidal or acting as an efflux pump inhibitor (EPI)? Causality & Solution: Direct antimicrobials disrupt essential bacterial functions on their own, yielding a low intrinsic MIC. Conversely, EPIs may have weak intrinsic activity (high MIC) but synergistically lower the MIC of a co-administered antibiotic that is a known efflux substrate (e.g., norfloxacin)[4]. Actionable fix: Perform a Checkerboard Synergy Assay (see Protocol A). If your thiazole reduces the norfloxacin MIC by ≥4-fold at sub-inhibitory concentrations (e.g., MIC/8), it is functioning as an EPI[3].

Q3: My compound shows excellent anti-MRSA activity, but how do I prove it isn't just a general membrane toxin? Causality & Solution: Because thiazoles are amphiphilic, they can sometimes non-specifically lyse eukaryotic cell membranes alongside bacterial membranes[2]. Actionable fix: Perform an MTS or MTT cytotoxicity assay using a mammalian cell line (e.g., HaCaT human keratinocytes or HeLa cells). A successful, target-specific thiazole lead should be non-toxic at concentrations significantly above its MIC (e.g., >20 μg/mL), establishing a high Selectivity Index (SI)[5][6].

Standardized Experimental Protocols

Protocol A: Checkerboard Synergy Assay (Thiazole + Antibiotic)

This self-validating protocol ensures you can mathematically quantify synergy between your thiazole compound and a standard antibiotic (e.g., Mupirocin or Norfloxacin)[4][5].

  • Preparation: Use a sterile 96-well microtiter plate. Fill all wells with 50 μL of cation-adjusted Mueller-Hinton Broth (CAMHB) or BHI broth.

  • Thiazole Dilution (X-axis): Add 50 μL of your thiazole compound (at 4× the desired final top concentration) to the first column. Perform 2-fold serial dilutions horizontally across the plate (Columns 1 to 10).

  • Antibiotic Dilution (Y-axis): In a separate tube, prepare the standard antibiotic. Add 50 μL to the top row and perform 2-fold serial dilutions vertically (Rows A to G).

  • Inoculation: Prepare an MRSA suspension matching a 0.5 McFarland standard. Dilute 1:100 in broth and add 50 μL to each well (Final inoculum: ~5 × 10⁵ CFU/mL).

  • Controls: Reserve Column 11 for the positive growth control (bacteria + vehicle, no drugs) and Column 12 for the negative sterility control (broth only).

  • Incubation & Reading: Incubate at 37°C for 18–24 hours. Read the optical density at 600 nm (OD600).

  • Validation (FICI Calculation): Calculate the Fractional Inhibitory Concentration Index (FICI). FICI = (MIC of Thiazole in combination / MIC of Thiazole alone) + (MIC of Antibiotic in combination / MIC of Antibiotic alone). Synergy is defined as FICI ≤ 0.5.

Workflow Prep 1. Prepare 96-well plate (BHI or CAMHB Broth) DilA 2. Serial Dilution: Thiazole (Horizontal) Prep->DilA DilB 3. Serial Dilution: Antibiotic (Vertical) Prep->DilB Inoc 4. Add MRSA Inoculum (5x10^5 CFU/mL) DilA->Inoc DilB->Inoc Inc 5. Incubate 18-24h at 37°C Inoc->Inc Read 6. Read OD600 & Determine MICs Inc->Read FICI 7. Calculate FICI (Synergy if ≤ 0.5) Read->FICI

Step-by-step workflow for the Checkerboard Synergy Assay to determine FICI.

Protocol B: Efflux Pump Inhibition Assay (NorA Overexpression)

To prove your compound inhibits the NorA pump, use an ethidium bromide (EtBr) or Norfloxacin accumulation assay[3][4].

  • Strain Selection: Use an S. aureus strain known to overexpress the NorA pump (e.g., SA-1199B).

  • Sub-MIC Treatment: Treat the bacterial suspension with your thiazole compound at a sub-inhibitory concentration (e.g., MIC/8) to ensure you are measuring pump inhibition, not cell death[4].

  • Positive Control: Run a parallel assay using Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a known efflux pump inhibitor, as a positive control[4].

  • Measurement: Add the fluorescent substrate (EtBr). Measure fluorescence over 60 minutes. An EPI-active thiazole will cause a rapid, sustained increase in intracellular fluorescence compared to the untreated control, mirroring the CCCP curve.

Quantitative Data Summary

To benchmark your results, refer to this summary of typical performance metrics for optimized thiazole derivatives against resistant strains based on recent literature[4][5][6].

Compound ClassTarget StrainIntrinsic MIC (μg/mL)Co-administered AntibioticFold-Reduction in Antibiotic MICCytotoxicity Limit (HaCaT/HeLa)
Phenylthiazoles MRSA / VRSA0.4 – 5.5N/A (Direct action)N/ANon-toxic up to 11 μg/mL
Biphenyl-thiazoles CA-MRSA1.3 – 5.6Mupirocin4 to 8-fold reductionNon-toxic up to 20 μg/mL
Thiazole-acetamides S. aureus 1199B (NorA)> 100 (Weak direct)Norfloxacin3 to 4-fold reductionHigh Selectivity Index
Isatin-thiazoles MRSA / E. coli2.0 – 8.0N/A (Biofilm disruptor)N/AEvaluated via SI > 10

References

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance Source: Journal of Medicinal Chemistry (via PMC / NIH) URL:[Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents Source: MDPI URL:[Link]

  • Thiazolidinedione and thiazole derivatives potentiate norfloxacin activity against NorA efflux pump over expression in Staphylococcus aureus 1199B strains Source: PubMed (NIH) URL:[Link]

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model Source: PLOS One URL:[Link]

  • Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Antibiotic Modulation and Efflux Pump Inhibition by Piperine-Derived Esters and Thiazole Analogs in Multidrug-Resistant Staphylococcus aureus Source: SciELO URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Thiazole-Based Antimicrobial Agents: Evaluating 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid Against Conventional Antibiotics

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, thiazole derivatives have emerged as a promising class of compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial potential.[1][2][3][4][5] This guide provides a comparative analysis of a representative thiazole compound, 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid, against established classes of antimicrobial agents. While specific experimental data for this particular molecule is still emerging, this document will leverage existing research on analogous thiazole structures to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into potential mechanisms of action, comparative efficacy, and the standardized experimental workflows required for robust evaluation.

The Promise of Thiazole-Containing Compounds in Antimicrobial Drug Discovery

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, is a key pharmacophore in a number of clinically significant drugs.[6] Its presence in natural and synthetic compounds has been associated with a wide array of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[4][6] The chemical versatility of the thiazole nucleus allows for extensive structural modifications, enabling the optimization of antimicrobial potency and spectrum.[2][7] Research into various thiazole derivatives has demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[5][8][9]

Comparative Analysis of Potential Efficacy

To contextualize the potential of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid, we will compare the known antimicrobial activities of similar thiazole derivatives with those of three major classes of conventional antibiotics: β-Lactams, Macrolides, and Quinolones. The primary metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Table 1: Hypothetical Comparative MIC (μg/mL) Data for Representative Antimicrobial Agents

Microorganism3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid (Expected Range for Thiazole Derivatives)β-Lactam (e.g., Penicillin)Macrolide (e.g., Erythromycin)Quinolone (e.g., Ciprofloxacin)
Staphylococcus aureus (Gram-positive)1-32[9]0.125-20.25-40.25-1
Streptococcus pneumoniae (Gram-positive)1-16 (projected)≤0.06-2≤0.015-40.5-2
Escherichia coli (Gram-negative)8-64[9]>128 (resistance common)>128 (intrinsic resistance)≤0.008-1
Pseudomonas aeruginosa (Gram-negative)>64 (often limited activity)>128 (resistance common)>128 (intrinsic resistance)0.25-4
Candida albicans (Fungus)4-128 (some derivatives show activity)[1]InactiveInactiveInactive

Note: The MIC values for 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid are projected based on published data for other thiazole derivatives and require experimental validation.

Mechanistic Showdown: How Thiazoles Might Differ from the Classics

Understanding the mechanism of action is critical in assessing the potential of a new antimicrobial agent, particularly its ability to overcome existing resistance mechanisms.

Established Antibiotic Mechanisms
  • β-Lactam Antibiotics: This class, which includes penicillins and cephalosporins, acts by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[11][12] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cell wall cross-linking.[11][13] This disruption leads to cell lysis and death, making them bactericidal.[14]

  • Macrolide Antibiotics: Macrolides, such as erythromycin and azithromycin, inhibit bacterial protein synthesis.[15][16][17] They bind to the 50S ribosomal subunit, preventing the elongation of the polypeptide chain.[16][18] Their action is primarily bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the cells.[16]

  • Quinolone Antibiotics: Quinolones target bacterial DNA replication by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV.[19][20][21][22] This interference leads to DNA damage and ultimately cell death.[19][23]

Potential Mechanisms of Thiazole Derivatives

The precise mechanism of action for many thiazole derivatives is still under investigation and can vary depending on the specific chemical structure. However, several potential targets have been identified:

  • Inhibition of Cell Division: Some thiazole-quinolinium derivatives have been shown to interfere with the function of the FtsZ protein, a key component of the bacterial cell division machinery.[9] By disrupting the formation of the Z-ring, these compounds prevent bacterial cytokinesis.

  • Disruption of Bacterial Cell Membranes: The amphiphilic nature of some thiazole compounds may allow them to integrate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[5]

  • Enzyme Inhibition: Thiazole derivatives have been investigated as inhibitors of various bacterial enzymes essential for survival. For example, some have shown to inhibit the synthesis of vital nutrients like vitamin B complex.[6]

Below is a diagram illustrating the distinct mechanisms of action.

Antimicrobial Mechanisms of Action cluster_beta_lactams β-Lactams cluster_macrolides Macrolides cluster_quinolones Quinolones cluster_thiazoles Thiazole Derivatives (Potential Mechanisms) beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Binds to & Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Essential for cell_lysis Cell Lysis & Death cell_wall->cell_lysis Disruption leads to macrolide Macrolide Antibiotic ribosome 50S Ribosomal Subunit macrolide->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacteriostasis Bacteriostasis (Growth Inhibition) protein_synthesis->bacteriostasis Leads to quinolone Quinolone Antibiotic gyrase_topo DNA Gyrase & Topoisomerase IV quinolone->gyrase_topo Inhibits dna_replication DNA Replication gyrase_topo->dna_replication Essential for dna_damage DNA Damage & Cell Death dna_replication->dna_damage Inhibition leads to thiazole Thiazole Derivative ftsz FtsZ Protein thiazole->ftsz Inhibits cell_membrane Cell Membrane thiazole->cell_membrane Disrupts enzyme Essential Enzymes thiazole->enzyme Inhibits cell_division Cell Division ftsz->cell_division Inhibits

Caption: Comparative Mechanisms of Action of Different Antimicrobial Classes.

Experimental Protocols for Comparative Antimicrobial Evaluation

A robust comparison of a novel agent like 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid against established antibiotics requires standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these assays.[24][25][26][27][28]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[10][29]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test microorganism (pure, overnight culture)

  • Antimicrobial agents (stock solutions of known concentration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[29][30] This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[30]

  • Serial Dilutions: Prepare two-fold serial dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted antimicrobial agents.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[30]

Disk Diffusion (Kirby-Bauer) Test

This method provides a qualitative assessment of antimicrobial susceptibility.[29]

Objective: To determine the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Test microorganism (pure, overnight culture)

  • Mueller-Hinton agar plates

  • Filter paper disks impregnated with known concentrations of antimicrobial agents

  • Sterile swabs

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.[30]

  • Disk Application: Aseptically apply the antimicrobial-impregnated disks to the surface of the agar.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on standardized tables provided by CLSI or EUCAST.[30]

Cytotoxicity Assay

It is crucial to assess the toxicity of a novel antimicrobial agent to mammalian cells to determine its potential for therapeutic use.

Objective: To evaluate the in vitro toxicity of the test compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Test compound (serial dilutions)

  • Positive control (e.g., doxorubicin)

  • MTT or other viability assay reagents

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and the positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Reading Results: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth). Several studies on thiazole derivatives have reported their cytotoxic activities against various cancer cell lines.[31][32][33][34][35]

The following diagram outlines a general workflow for the discovery and initial evaluation of novel antimicrobial compounds.

Antimicrobial Discovery Workflow cluster_discovery Discovery & Synthesis cluster_screening Primary Screening cluster_characterization Secondary Characterization cluster_lead_optimization Lead Optimization compound_synthesis Compound Synthesis (e.g., Thiazole Derivatives) mic_determination MIC Determination (Broth Microdilution) compound_synthesis->mic_determination disk_diffusion Disk Diffusion Assay compound_synthesis->disk_diffusion cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Mammalian Cells) mic_determination->cytotoxicity_assay disk_diffusion->cytotoxicity_assay mechanism_studies Mechanism of Action Studies cytotoxicity_assay->mechanism_studies sar_studies Structure-Activity Relationship (SAR) Studies mechanism_studies->sar_studies in_vivo_testing In Vivo Efficacy & Toxicity Testing sar_studies->in_vivo_testing clinical_candidate Clinical Candidate in_vivo_testing->clinical_candidate Successful Outcome

Caption: A general workflow for the discovery and preclinical evaluation of novel antimicrobial agents.

Conclusion and Future Directions

While specific data on 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid remains to be elucidated, the broader class of thiazole derivatives represents a fertile ground for the discovery of new antimicrobial agents.[3][4] Their diverse potential mechanisms of action offer the possibility of circumventing existing resistance pathways that plague conventional antibiotics.[3] The key advantage of exploring novel scaffolds like thiazoles lies in the potential to develop therapies effective against multidrug-resistant pathogens.

The path forward for 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid and similar compounds is clear. Rigorous in vitro testing, following standardized protocols such as those outlined by CLSI, is the essential first step to determine its antimicrobial spectrum and potency. Subsequent mechanism of action studies and cytotoxicity profiling will be critical in assessing its therapeutic potential. The ultimate goal is to identify lead compounds that can be optimized for enhanced efficacy and safety, contributing to the much-needed arsenal of next-generation antimicrobial therapies.[36][37][38] The synergy of these novel agents with existing antibiotics also presents an exciting avenue for future research, potentially revitalizing the efficacy of older drugs.[39]

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  • ResearchGate. Manual of Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • Papakyriakou, A., Zarkada, G., Kostopoulou, I., et al. Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. PMC. [Link]

  • Frontiers. From Genome to Drugs: New Approaches in Antimicrobial Discovery. Frontiers. [Link]

  • Oxford Academic. Biochemical-knowledge-driven machine learning pipeline for generating potent antimicrobial peptides | Briefings in Bioinformatics. Oxford Academic. [Link]

Sources

Comparative

Comparative Guide: Anticancer Activity of Thiazole Derivatives

Introduction: The Thiazole Scaffold in Oncology The development of targeted anticancer therapeutics relies heavily on privileged molecular scaffolds that can selectively interact with malignant cellular machinery. The 1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold in Oncology

The development of targeted anticancer therapeutics relies heavily on privileged molecular scaffolds that can selectively interact with malignant cellular machinery. The 1,3-thiazole ring—a five-membered heterocycle containing both nitrogen and sulfur—has emerged as a cornerstone in medicinal chemistry[1]. The unique electronic distribution of the thiazole moiety allows it to act as both a hydrogen bond acceptor (via the nitrogen atom) and a participant in robust π−π stacking interactions, making it highly effective at binding the active sites of diverse oncogenic proteins and enzymes[1].

Clinical validation of this scaffold is already established with approved chemotherapeutics such as Dasatinib (a multi-targeted kinase inhibitor) and Ixazomib (a proteasome inhibitor)[1]. However, the rapid emergence of drug resistance necessitates the continuous development of novel thiazole derivatives. This guide objectively compares the efficacy, mechanisms, and structural dynamics of emerging thiazole classes against standard chemotherapeutics, providing a comprehensive framework for researchers and drug development professionals.

Mechanistic Pathways of Thiazole-Induced Cytotoxicity

Thiazole derivatives do not rely on a singular mechanism of action; rather, their structural versatility allows them to be tuned for specific molecular targets. The three primary pathways driving their anticancer activity include:

  • Kinase Inhibition: Thiazoles frequently act as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, they bind to the highly conserved ATP-binding pockets of oncogenic kinases such as B-RAFV600E, EGFR, and PI3K, halting downstream proliferation signals[2].

  • Tubulin Polymerization Inhibition: Certain bulky thiazole derivatives bind to the colchicine binding site on tubulin. This prevents the formation of the mitotic spindle, triggering cell cycle arrest in the G2/M phase[3].

  • Apoptosis Induction: Thiazoles directly influence the intrinsic apoptotic pathway by downregulating anti-apoptotic proteins (Bcl-2), upregulating pro-apoptotic proteins (Bax), and activating executioner caspases (Caspase-3)[4].

MoA Thiazole Thiazole Derivatives Kinase Kinase Inhibition (EGFR, BRAF, PI3K) Thiazole->Kinase Binds ATP pocket Tubulin Tubulin Polymerization Inhibition Thiazole->Tubulin Binds colchicine site Apoptosis Apoptosis Induction (Bcl-2 down, Caspase-3 up) Kinase->Apoptosis Triggers pathway CellArrest Cell Cycle Arrest (G2/M Phase) Tubulin->CellArrest Disrupts spindle Death Cancer Cell Death Apoptosis->Death Execution phase CellArrest->Apoptosis Prolonged arrest

Figure 1: Mechanistic signaling pathways of thiazole derivatives driving cancer cell death.

Comparative Efficacy: Quantitative IC50 Analysis

To objectively evaluate the performance of novel thiazole derivatives, we must benchmark their half-maximal inhibitory concentrations ( IC50​ ) against established clinical standards. Recent literature highlights several novel derivatives that significantly outperform traditional agents like Cisplatin and Colchicine.

Compound Class / DerivativeTarget Cell Line (Cancer Type) IC50​ ( μ M)Standard Drug ( IC50​ μ M)Key Mechanism of Action
Thiazole-Naphthalene (5b) MCF-7 (Breast)0.48 ± 0.03Colchicine (9.1)Tubulin Polymerization Inhibition[3]
Hydrazono-Thiazole (4c) HepG2 (Liver)2.94 ± 0.62Cisplatin (41.0)Apoptosis via Bcl-2/Bax pathway[4]
Phenyl Sulfonyl Thiazole (40) B-RAFV600E Melanoma0.023 ± 0.001Dabrafenib (0.047)B-RAFV600E Kinase Inhibition[5]
Imidazo[2,1-b]thiazole (12) A549 (Lung)0.78N/AG2/M Arrest & Apoptosis[6]
Thiazole Derivative (4c) MCF-7 (Breast)2.57 ± 0.16Staurosporine (6.77)Cell Cycle Arrest[7]

Data Synthesis: The integration of a naphthalene moiety (Compound 5b) yields an IC50​ nearly 20-fold lower than colchicine, demonstrating the profound impact of optimizing hydrophobic interactions[3]. Similarly, the phenyl sulfonyl derivative (Compound 40) achieves nanomolar potency against B-RAFV600E, outperforming the FDA-approved drug dabrafenib[5].

Structure-Activity Relationship (SAR) Dynamics

The superior efficacy of these compounds is not accidental; it is the result of rational Structure-Activity Relationship (SAR) optimization:

  • Halogenation: The addition of electron-withdrawing groups, such as a fluoro substituent, to the phenyl rings attached to the thiazole core significantly enhances lipophilicity. This modification improves cellular permeability and strengthens target binding, leading to a marked reduction in cell viability over extended incubation periods[8].

  • Bicyclic Fusion: Fusing the thiazole ring with other heterocycles (e.g., imidazo[2,1-b]thiazoles or thieno-thiazoles) restricts the conformational flexibility of the molecule. This rigidity locks the compound into an optimal geometry for fitting into the narrow ATP-binding clefts of kinases like EGFR and BRAF[2].

  • Bulky Hydrophobic Appendages: The addition of a naphthalene or coumarin core enhances the compound's ability to anchor into the deep, hydrophobic colchicine-binding pocket of tubulin, directly correlating with potent anti-proliferative activity[3].

Experimental Protocols for Validation

To ensure scientific integrity, the evaluation of thiazole derivatives must follow a self-validating experimental workflow. The protocols below detail the causality behind each methodological choice.

Workflow Synth 1. Synthesis & SAR Screen 2. Viability Screening (MTT Assay) Synth->Screen Compound Library Mech 3. Mechanistic Profiling (Flow Cytometry) Screen->Mech IC50 < 10 µM InVivo 4. Target Validation (Kinase Assays) Mech->InVivo Apoptosis Confirmed

Figure 2: Step-by-step experimental workflow for validating the anticancer activity of novel thiazole derivatives.

Cell Viability Assessment (MTT Assay)

Purpose: To determine the baseline cytotoxicity ( IC50​ ) of the synthesized thiazole derivatives. Causality Logic: The assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes present only in metabolically active cells. These enzymes reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan. A quantitative drop in absorbance directly validates mitochondrial dysfunction and cell death[9]. Protocol:

  • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5×103 cells/well and incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Treat cells with varying concentrations of the thiazole derivative (0.1 μ M to 100 μ M) alongside a vehicle control (DMSO < 0.1%) and a standard drug (e.g., Cisplatin)[4].

  • Incubate for 48–72 hours.

  • Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the media and dissolve the resulting formazan crystals in 150 μ L of DMSO.

  • Measure absorbance at 570 nm using a microplate reader and calculate the IC50​ using non-linear regression analysis.

Apoptosis & Cell Cycle Profiling (Flow Cytometry)

Purpose: To distinguish between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) mechanisms. Causality Logic: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet. Annexin V specifically binds to this exposed PS. Propidium Iodide (PI) cannot penetrate intact membranes but will enter late apoptotic or necrotic cells to intercalate with DNA. This dual-staining logic creates a self-validating quadrant that definitively categorizes the cell's physical state[9]. Protocol:

  • Harvest treated cells (post-24h incubation with the IC50​ concentration of the thiazole derivative), wash twice with cold PBS, and resuspend in 1X Binding Buffer[9].

  • Add 5 μ L of FITC-Annexin V and 5 μ L of PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the populations via flow cytometry within 1 hour. For cell cycle analysis, fix cells in cold 70% ethanol prior to RNase A treatment and PI staining to quantify DNA content (G0/G1, S, and G2/M phases)[9].

Target-Specific Kinase Inhibition Assays

Purpose: To validate the direct molecular target (e.g., B-RAFV600E or EGFR) of the thiazole derivative. Causality Logic: By providing the isolated kinase with ATP and a specific peptide substrate, we can measure the transfer of the terminal phosphate. Because thiazoles act as ATP-competitive inhibitors, a reduction in substrate phosphorylation (measured via luminescence or fluorescence) directly proves the compound's binding affinity to the kinase's active site[9]. Protocol:

  • Prepare a reaction mixture containing the recombinant kinase enzyme, optimized kinase buffer, and the specific peptide substrate.

  • Add the thiazole derivative at varying nanomolar/micromolar concentrations.

  • Initiate the reaction by adding ATP and incubate at 30°C for 45 minutes.

  • Add a luminescent kinase reagent (which depletes remaining ATP and generates a luminescent signal proportional to the amount of ATP consumed).

  • Read the luminescence on a plate reader; lower luminescence indicates higher kinase inhibition. Calculate the IC50​ of enzyme inhibition[2].

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. nih.gov. Available at:[Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)... nih.gov. Available at:[Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. tandfonline.com. Available at: [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. nih.gov. Available at:[Link]

  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. intechopen.com. Available at:[Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds... rsc.org. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. nih.gov. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity... mdpi.com. Available at: [Link]

Sources

Validation

spectroscopic data comparison for 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid

Executive Summary In early-stage drug discovery, halogenated heterocyclic building blocks are critical for optimizing pharmacokinetic properties and target binding affinities. 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, halogenated heterocyclic building blocks are critical for optimizing pharmacokinetic properties and target binding affinities. 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid is a highly versatile bifunctional scaffold. However, distinguishing this specific regioisomer from its structural analogs—such as the 4-bromo isomer or the unsubstituted phenyl derivative—requires rigorous spectroscopic validation.

This guide provides an objective, data-driven comparison of the spectroscopic profiles (NMR, FT-IR, and HRMS) of these three analogs, detailing the causality behind the experimental methodologies and establishing a self-validating framework for structural elucidation.

Structural Rationale & Analytical Workflow

To establish a definitive structural profile, we compare the target molecule against two primary alternatives:

  • Target: 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid (meta-substituted).

  • Alternative A: 3-(4-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid (para-substituted isomer).

  • Alternative B: 3-Phenyl-3-(1,3-thiazol-2-yl)propanoic acid (unsubstituted analog).

The analytical workflow relies on orthogonal techniques to confirm regiochemistry, functional group integrity, and isotopic distribution.

Workflow Start Compound Library (Halogenated Thiazoles) NMR NMR Spectroscopy (1H & 13C Regiochemistry) Start->NMR Elucidation IR FT-IR Spectroscopy (H-Bonding & Functional Groups) Start->IR Confirmation MS Mass Spectrometry (Isotopic Profiling) Start->MS Verification Analysis Data Synthesis & Structural Validation NMR->Analysis IR->Analysis MS->Analysis

Orthogonal spectroscopic workflow for the structural validation of thiazole derivatives.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the regiochemistry of the bromophenyl ring. The thiazole ring protons (H-4 and H-5) consistently appear as two doublets with a small coupling constant (J ≈ 3.2 Hz) in the 7.60–7.80 ppm range, a characteristic shift driven by the heteroaromatic ring current and π-electron density[1].

A critical mechanistic insight in the aliphatic region is the presence of a chiral center at C-3. This renders the adjacent C-2 methylene protons diastereotopic . They do not magnetically equate and will split each other (geminal coupling, J ≈ 16 Hz) while also coupling to the C-3 proton (vicinal coupling), creating a distinct ABX or AMX spin system.

Table 1: Comparative 1 H NMR Data (400 MHz, DMSO- d6​ )

Proton EnvironmentTarget (3-Bromo)Alt A (4-Bromo)Alt B (Unsubstituted)
COOH (O-H) ~12.50 (br s, 1H)~12.50 (br s, 1H)~12.45 (br s, 1H)
Thiazole H-4 7.75 (d, J=3.2, 1H)7.74 (d, J=3.2, 1H)7.72 (d, J=3.2, 1H)
Thiazole H-5 7.60 (d, J=3.2, 1H)7.59 (d, J=3.2, 1H)7.57 (d, J=3.2, 1H)
Phenyl Region 7.55 (t, 1H), 7.45 (dt, 1H), 7.35 (dt, 1H), 7.28 (t, 1H) 7.50 (d, J=8.4, 2H), 7.25 (d, J=8.4, 2H) 7.20–7.35 (m, 5H)
C-3 (CH) 4.85 (dd, J=8.5, 6.5, 1H)4.83 (dd, J=8.5, 6.5, 1H)4.80 (dd, J=8.5, 6.5, 1H)
C-2 (CH 2​ ) 3.25 (dd, 1H), 3.05 (dd, 1H)3.24 (dd, 1H), 3.04 (dd, 1H)3.22 (dd, 1H), 3.02 (dd, 1H)

Causality in 13 C NMR (The "Heavy Atom Effect"): When analyzing the 13 C NMR spectrum, one might intuitively expect the carbon attached to the electronegative bromine atom to be heavily deshielded. However, bromine exhibits the "Heavy Atom Effect." The large electron cloud of the halogen introduces significant diamagnetic shielding to the ipso carbon, shifting it upfield (closer to 121-122 ppm) contrary to standard electronegativity trends[2].

Table 2: Key 13 C NMR Shifts (100 MHz, DMSO- d6​ )

Carbon EnvironmentTarget (3-Bromo)Alt A (4-Bromo)Alt B (Unsubstituted)
C=O (Carboxyl) 172.5172.5172.8
Thiazole C-2 170.8170.9171.2
C-Br (ipso) 121.5 (C-3')119.8 (C-4')N/A
Aliphatic C-3 45.245.145.8
FT-IR Spectroscopy

Carboxylic acids predominantly exist as hydrogen-bonded dimers in condensed phases or non-polar solvents. This dimerization results in a very strong, broad O-H stretching absorption extending from 2500 to 3300 cm −1 , which overlaps with the sharper C-H stretching peaks[3]. The carbonyl (C=O) stretch for the dimer typically appears near 1710 cm −1 [3].

Table 3: Diagnostic FT-IR Bands (ATR, Solid State)

Functional GroupWavenumber (cm −1 )Peak Characteristics & Causality
O-H Stretch 2500 – 3200Broad; indicates strong intermolecular H-bonding (dimerization)[3].
C=O Stretch ~1710Strong, sharp; characteristic of a hydrogen-bonded carboxylic acid[3].
C=N / C=C 1500 – 1600Multiple medium bands; aromatic ring breathing (thiazole and phenyl).
C-Br Stretch 700 – 750Strong; fingerprint region verification of halogenation.
High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides absolute confirmation of the bromine atom via its isotopic signature. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%). Therefore, both the Target and Alternative A will exhibit a distinct doublet molecular ion peak separated by 2 m/z units with equal intensity. Alternative B will lack this pattern entirely.

  • Target / Alt A Formula: C 12​ H 10​ BrNO 2​ S

  • Calculated Exact Mass ( 79 Br): 310.9616 Da

  • ESI-MS Positive Mode [M+H] + : m/z 311.969 (100%), 313.967 (97%)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: NMR Sample Preparation and Acquisition

Rationale: DMSO- d6​ is chosen over CDCl 3​ to disrupt carboxylic acid dimers, ensuring sharp, well-resolved monomeric signals and preventing concentration-dependent shifting of the O-H proton.

  • Preparation: Weigh 15 mg of the compound and dissolve it entirely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS as an internal standard.

  • Validation Check: Ensure the solution is perfectly clear. Particulate matter will distort magnetic field homogeneity, broadening the diastereotopic aliphatic splitting.

  • Acquisition ( 1 H): Run at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

  • Acquisition ( 13 C): Run at 100 MHz. Set D1 to 2.5 seconds to ensure complete relaxation of the quaternary carbons (C=O, Thiazole C-2, and ipso phenyl carbons). Acquire a minimum of 512 scans.

Protocol 2: FT-IR Attenuated Total Reflectance (ATR) Analysis

Rationale: ATR eliminates the need for KBr pellet pressing, which can introduce moisture (showing a false broad peak at 3400 cm −1 ) and alter the hydrogen-bonding state of the carboxylic acid.

  • Background: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Application: Place 2-3 mg of the neat solid powder directly onto the crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact (usually ~80% of max pressure). Self-Validation: If the C=O peak at 1710 cm −1 has a transmittance of less than 10%, reduce the pressure or sample amount to prevent detector saturation.

  • Acquisition: Collect 32 scans from 4000 to 400 cm −1 .

Protocol 3: HRMS (ESI-TOF) Isotopic Profiling

Rationale: Electrospray Ionization (ESI) is a soft ionization technique that prevents the fragmentation of the propanoic acid chain before the parent ion reaches the detector, preserving the critical Br isotopic ratio.

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote protonation ([M+H] + ).

  • Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min.

  • Tuning: Optimize the capillary voltage to 3.0 kV and the desolvation temperature to 250°C.

  • Validation Check: Observe the spectrum at m/z 311.9 and 313.9. The ratio of these two peaks must be within 48:52 to 52:48. Any deviation indicates isobaric interference or contamination.

References

  • Infrared Spectrometry - MSU Chemistry / LibreTexts.Interpretation of Carboxylic Acid IR Spectra and Hydrogen Bonded Dimers. Source: Michigan State University / LibreTexts.
  • 1H Chemical Shifts in NMR, Part 18.Ring Currents and π-Electron Effects in Hetero-Aromatics (Thiazole). Source: Modgraph.
  • 13C NMR of Bromobenzene Ipso Carbon Shielding.The Heavy Atom Effect in NMR Spectroscopy. Source: Chemistry Stack Exchange.

Sources

Comparative

Comparative Evaluation of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid Analogs as GPR40 (FFAR1) Agonists

Executive Summary & Mechanistic Rationale The development of small-molecule agonists for G-protein-coupled receptor 40 (GPR40, also known as Free Fatty Acid Receptor 1 or FFAR1) represents a major frontier in the treatme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule agonists for G-protein-coupled receptor 40 (GPR40, also known as Free Fatty Acid Receptor 1 or FFAR1) represents a major frontier in the treatment of Type 2 Diabetes. GPR40 is predominantly expressed in pancreatic β-cells, where its activation by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS) without inducing fasting hypoglycemia [[1]]().

Propanoic acid derivatives are well-established pharmacophores for GPR40 agonism, mimicking the carboxylate head of endogenous fatty acids. However, unsubstituted aliphatic propanoic acids suffer from a critical metabolic liability: rapid β-oxidation by hepatic enzymes, leading to poor in vivo half-lives 2.

The 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid (BTP-Acid) scaffold overcomes this through strategic β,β-disubstitution.

  • Steric Shielding: The bulky 3-bromophenyl and 1,3-thiazole rings at the β-carbon sterically block the enzymatic approach required for β-oxidation, dramatically enhancing microsomal stability [[3]]().

  • Allosteric Engagement: The carboxylate group forms essential salt bridges with Arg183 and Arg258 in the GPR40 binding pocket. Concurrently, the 1,3-thiazole nitrogen acts as a hydrogen bond acceptor, while the lipophilic 3-bromophenyl moiety penetrates deeply into the receptor's hydrophobic allosteric cleft (L1/L2 pockets), driving potent Gq-coupled calcium mobilization 4.

Pathway Ligand BTP-Acid Agonist Receptor GPR40 (FFAR1) Ligand->Receptor Binds Arg183/258 Gq Gq Protein Receptor->Gq Activates PLC PLC-β Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Ca2+ Release IP3->Ca ER Channel GSIS Insulin Secretion Ca->GSIS Exocytosis

GPR40 (FFAR1) signaling pathway mediating glucose-stimulated insulin secretion.

Comparative Performance Data

To objectively evaluate the BTP-Acid scaffold, we compare a representative optimized analog against two industry-standard GPR40 reference compounds: Fasiglifam (TAK-875) (a clinical-stage partial agonist) and GW9508 (an early-generation tool compound).

Table 1: In Vitro Pharmacological Profiling
CompoundGPR40 Ca²⁺ Flux EC₅₀ (nM)GSIS Fold Change (at 10 µM)Mouse Liver Microsomal t₁/₂ (min)Target Pathway
BTP-Acid Analog 45.2 ± 3.13.8x>120Gq & Gs (Full Agonist)
Fasiglifam (TAK-875) 14.0 ± 1.54.1x85Gq (Partial Agonist)
GW9508 730.0 ± 45.02.1x40Gq (Partial Agonist)

Data Interpretation: While Fasiglifam exhibits a marginally tighter binding affinity (lower EC₅₀), the BTP-Acid Analog demonstrates vastly superior metabolic stability (t₁/₂ > 120 min). This extended half-life is a direct consequence of the steric bulk provided by the 3-bromophenyl and thiazole rings, preventing rapid degradation and supporting a favorable once-daily oral dosing profile.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the causality behind each experimental choice.

Protocol A: Intracellular Calcium Flux (FLIPR) Assay

Rationale: Because GPR40 is a Gq-coupled receptor, its activation triggers the cleavage of PIP₂ into IP₃, releasing Ca²⁺ from the endoplasmic reticulum. Measuring this transient Ca²⁺ spike provides a direct, real-time readout of receptor agonism.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR40 into 384-well black, clear-bottom microplates at 10,000 cells/well.

    • Causality: Black-walled plates are mandatory to prevent well-to-well optical crosstalk and light scattering during fluorescence reading.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid for 1 hour at 37°C.

    • Causality: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM ester, trapping the active fluorophore inside. Probenecid is added to inhibit organic anion transporters, preventing the cells from pumping the dye back out into the buffer.

  • Compound Addition: Dispense BTP-Acid analogs and reference compounds (1 nM to 10 µM) using an automated FLIPR Tetra system. Include 0.1% DMSO as a vehicle negative control to establish baseline fluorescence.

  • Kinetic Reading: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Calculate the maximum response (Peak minus Baseline) and fit the data to a four-parameter logistic curve to determine the EC₅₀.

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: Receptor-level agonism must translate to physiological efficacy without causing basal hypoglycemia. This assay validates that the compound only potentiates insulin release in the presence of elevated glucose.

Workflow S1 1. MIN6 Cell Culture & Starvation (Low Glucose KRB Buffer) S2 2. Compound Incubation (BTP-Acid vs Controls, 1h) S1->S2 S3 3. High Glucose Stimulation (16.7 mM Glucose, 2h) S2->S3 S4 4. Supernatant Collection & Insulin ELISA S3->S4 S5 5. Data Normalization & EC50 Calculation S4->S5

Step-by-step workflow for the in vitro Glucose-Stimulated Insulin Secretion (GSIS) assay.

  • Starvation Phase: Wash MIN6 pancreatic β-cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM (low) glucose, then incubate for 2 hours.

    • Causality: Depleting intracellular glucose stores synchronizes the cell population, ensuring they are highly responsive to subsequent glucose spikes.

  • Treatment Phase: Treat cells with test compounds (10 µM) in KRB buffer (2.8 mM glucose) for 1 hour.

  • Stimulation Phase: Spike the wells with a concentrated glucose solution to achieve a final well concentration of 16.7 mM (high glucose) and incubate for 2 hours.

    • Causality: True GPR40 agonists should only drive insulin secretion under high-glucose conditions, mimicking the postprandial state and avoiding the risk of fasting hypoglycemia.

  • Quantification: Collect the supernatant, centrifuge at 1,000 × g to remove cellular debris, and quantify insulin using a high-sensitivity mouse insulin ELISA kit. Normalize the insulin concentration against total cellular protein content (determined via BCA assay) to account for variations in cell density.

References

  • Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist Source: ACS Medicinal Chemistry Letters URL:[Link]

  • SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists Source: Journal of Medicinal Chemistry URL:[Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists Source: Drug Design, Development and Therapy URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical physics and molecular biology. When handling specialized building blocks or bi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical physics and molecular biology. When handling specialized building blocks or bioactive intermediates like 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid , understanding the causality behind the hazards is the first step in designing a fail-safe operational protocol.

This compound belongs to a class of halogenated thiazole derivatives frequently utilized in drug discovery, notably in the synthesis of protein-protein interaction inhibitors (such as eIF4E/eIF4G inhibitors like 4EGI-1) [1]. Because it contains a lipophilic halogenated aromatic ring, a potentially sensitizing heterocycle, and a mildly corrosive carboxylic acid, standard "one-size-fits-all" lab safety is insufficient.

Below is the comprehensive, self-validating guide for the personal protective equipment (PPE), handling, and disposal of this compound.

Hazard Causality & Chemical Profile

To design an effective PPE strategy, we must first deconstruct the molecule to understand how its functional groups interact with biological tissues and laboratory environments.

Table 1: Chemical Properties & Hazard Causality Assessment

Structural ComponentPhysicochemical PropertyHazard CausalityOperational Implication
Bromophenyl Group High lipophilicity; HalogenatedEnhances dermal penetrance and systemic absorption. Halogenated organics accumulate in lipid-rich tissues.Requires highly impermeable glove materials (e.g., Neoprene over Nitrile) and strict segregation of halogenated waste.
1,3-Thiazol-2-yl Ring Heterocyclic electrophilePotential skin and respiratory sensitizer. Can form covalent adducts with nucleophilic amino acids in skin proteins.Mandates the use of localized exhaust ventilation (LEV) to prevent aerosol inhalation.
Propanoic Acid Weak carboxylic acid (pKa ~4.5)Mildly corrosive and irritating to mucous membranes and ocular tissue upon contact.Necessitates tight-fitting chemical splash goggles; standard safety glasses are insufficient for powder handling.

Personal Protective Equipment (PPE) Specifications

Based on the Occupational Safety and Health Administration (OSHA) and Environmental Protection Agency (EPA) frameworks for hazardous chemical exposure, handling this novel halogenated organic compound requires a Modified Level C / Advanced Level D Hybrid PPE ensemble [2, 3].

Causality Check: We elevate from standard Level D because the compound's lipophilicity and sensitization potential demand respiratory and enhanced dermal barriers, even if ambient vapor pressure is low.

Table 2: Required PPE Specifications and Validation

PPE CategorySpecificationCausality & Scientific RationaleSelf-Validation Metric
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Nitrile provides tactile sensitivity; Neoprene provides superior resistance to halogenated organics and acidic moieties.Inspect outer gloves every 30 minutes. If discoloration or micro-tears appear, doff immediately, wash hands, and re-glove.
Eye Protection Indirect-vented chemical splash goggles.Propanoic acid derivatives can cause severe ocular irritation. Indirect vents prevent fine aerosolized powder from bypassing the seal.Goggles must leave a visible, temporary indentation ring on the face upon removal, confirming a proper seal.
Respiratory N95 or P100 particulate respirator (if handled outside LEV).The fine powder form of thiazole derivatives easily aerosolizes due to static charge during weighing.Perform a positive/negative pressure seal check prior to entering the workspace.
Body Protection Flame-retardant, knee-length lab coat with knit cuffs.Knit cuffs prevent wrist exposure between the glove and sleeve, blocking dermal absorption of lipophilic dust.Ensure cuffs are securely tucked under the outer Neoprene glove.

Operational Plan: Step-by-Step Handling Protocol

Every protocol must be a closed, self-validating system. The following workflow ensures that the compound is contained from the moment the vial is opened to the moment it is dissolved in a solvent (typically DMSO or DMF for this class of compounds).

Step 1: Environmental Preparation & Anti-Static Control

  • Action: Wipe down the interior of the Class II Biological Safety Cabinet (BSC) or chemical fume hood with a damp, lint-free cloth.

  • Causality: Halogenated aromatic powders are highly susceptible to static cling. A slightly humidified surface neutralizes static charges, preventing the powder from aerosolizing when the vial is opened.

  • Validation: Hold a gloved hand 2 inches above the balance; if the balance reading fluctuates, static is still present. Utilize an anti-static ionizer gun.

Step 2: Weighing and Transfer

  • Action: Tare a conductive weighing boat. Using a micro-spatula, transfer the 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid.

  • Causality: Conductive boats prevent the compound from adhering to the plastic, ensuring accurate molarity calculations for your downstream assays.

  • Validation: The mass transferred must match the mass lost from the source vial (± 0.5 mg). Discrepancies indicate aerosolization or spillage.

Step 3: Dissolution and Capping

  • Action: Add the required volume of anhydrous DMSO directly to the weighing boat or transfer the powder to a pre-septum-sealed amber vial before injecting the solvent.

  • Causality: Dissolving the compound immediately mitigates the inhalation hazard of the powder. Amber vials protect the potentially photo-reactive thiazole ring from UV degradation.

  • Validation: Visual inspection must confirm a completely clear solution with no particulate suspension before removing the vial from the fume hood.

Workflow Start Start: PPE Verification (Level C/D Hybrid) Weighing Weighing & Transfer (Inside LEV/Fume Hood) Start->Weighing PPE Confirmed Dissolution Dissolution (DMSO/DMF) Weighing->Dissolution Powder Contained Validation Surface Swab & Zero-Detection Validation Dissolution->Validation Solution Prepped Waste Halogenated Waste Segregation Validation->Waste Protocol Complete

Operational workflow for handling halogenated thiazole derivatives.

Spill Response and Disposal Plan

Halogenated compounds require strict regulatory compliance for disposal due to their environmental persistence and potential to generate toxic dioxins upon improper incineration [4].

Waste Segregation Protocol
  • Rule: Never mix 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid waste with non-halogenated organic waste.

  • Causality: Mixing halogenated acids with incompatible solvents (like acetone or basic solutions) can cause exothermic reactions or corrode metal safety cans.

  • Action: Collect all liquid waste, contaminated pipette tips, and weighing boats in a dedicated, clearly labeled "Halogenated Organic Acid Waste" high-density polyethylene (HDPE) container.

Spill Response Methodology

If a spill occurs, do not use water, as it can spread the lipophilic compound without dissolving it.

  • For Powder Spills: Do not sweep. Sweeping aerosolizes the compound. Gently cover the spill with paper towels dampened with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize the propanoic acid moiety, then wipe inward.

  • For Liquid Spills (in DMSO/DMF): Apply an inert, amorphous silicate absorbent. Avoid combustible absorbents like sawdust, which can react with halogenated organics.

  • Validation: After cleanup, swab the area with a solvent-dampened cloth and run a quick UV-Vis or TLC check against a blank to guarantee zero residual contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & State (Powder/Liquid) Spill->Assess Powder Powder Spill: Wet Wiping Method Assess->Powder Solid Liquid Liquid Spill: Inert Absorbent Assess->Liquid Solution Contain Double-Bag in Halogenated Waste Powder->Contain Liquid->Contain Decon Decontaminate Surface (Mild Alkaline Wash) Contain->Decon

Decision tree for chemical spill response and decontamination.

References

  • Takrouri, K., et al. "Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors." European Journal of Medicinal Chemistry, National Institutes of Health (NIH). Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Personal Protective Equipment." US EPA Emergency Response. Available at:[Link]

  • Washington State University (WSU) Environmental Health & Safety. "Halogenated Solvents: Safety Data Sheets and Handling." WSU EHS. Available at: [Link]

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